Ethyl 4,5-dimethyl-1H-pyrazole-3-carboxylate
説明
特性
IUPAC Name |
ethyl 4,5-dimethyl-1H-pyrazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-4-12-8(11)7-5(2)6(3)9-10-7/h4H2,1-3H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFKJSKVAOLQEDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NNC(=C1C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20577320 | |
| Record name | Ethyl 4,5-dimethyl-1H-pyrazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20577320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15803-27-7 | |
| Record name | Ethyl 4,5-dimethyl-1H-pyrazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20577320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Ethyl 4,5-dimethyl-1H-pyrazole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a proposed synthetic protocol for Ethyl 4,5-dimethyl-1H-pyrazole-3-carboxylate, a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. Due to the absence of a specific, documented synthesis in the current literature, this guide outlines a robust and scientifically sound two-step approach based on well-established chemical principles: the acylation of an ester enolate to form a key β-ketoester intermediate, followed by a Knorr pyrazole synthesis.
Proposed Synthetic Pathway
The synthesis of this compound can be envisioned through the initial preparation of ethyl 2,3-dimethyl-2,4-dioxobutanoate, which then undergoes cyclocondensation with hydrazine hydrate.
Caption: Proposed two-step synthesis of this compound.
Experimental Protocols
Step 1: Proposed Synthesis of Ethyl 2,3-dimethyl-2,4-dioxobutanoate (Intermediate)
This proposed method is based on the acylation of an ester enolate.
Materials and Reagents:
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| Diisopropylamine | C₆H₁₅N | 101.19 | 1.54 mL | 11 |
| n-Butyllithium (2.5 M in hexanes) | C₄H₉Li | 64.06 | 4.4 mL | 11 |
| Tetrahydrofuran (THF), anhydrous | C₄H₈O | 72.11 | 50 mL | - |
| Ethyl 2-methylpropanoate | C₆H₁₂O₂ | 116.16 | 1.16 g | 10 |
| Acetyl chloride | C₂H₃ClO | 78.50 | 0.78 g | 10 |
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous tetrahydrofuran (30 mL) and diisopropylamine (1.54 mL, 11 mmol).
-
Cool the flask to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (4.4 mL of a 2.5 M solution in hexanes, 11 mmol) to the stirred solution. Allow the mixture to stir at -78 °C for 30 minutes to generate lithium diisopropylamide (LDA).
-
In a separate flask, dissolve ethyl 2-methylpropanoate (1.16 g, 10 mmol) in anhydrous THF (10 mL).
-
Add the solution of ethyl 2-methylpropanoate dropwise to the LDA solution at -78 °C. Stir the resulting mixture for 1 hour at this temperature to ensure complete enolate formation.
-
Add acetyl chloride (0.78 g, 10 mmol) dissolved in anhydrous THF (10 mL) dropwise to the reaction mixture at -78 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (20 mL).
-
Extract the aqueous layer with diethyl ether (3 x 30 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield ethyl 2,3-dimethyl-2,4-dioxobutanoate.
Step 2: Knorr Pyrazole Synthesis of this compound
This protocol is adapted from general procedures for the Knorr pyrazole synthesis.[1][2]
Materials and Reagents:
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| Ethyl 2,3-dimethyl-2,4-dioxobutanoate | C₈H₁₂O₄ | 188.18 | 1.88 g | 10 |
| Hydrazine hydrate (~64% hydrazine) | H₆N₂O | 50.06 | 0.6 mL | ~12 |
| Ethanol | C₂H₅OH | 46.07 | 30 mL | - |
| Glacial Acetic Acid | C₂H₄O₂ | 60.05 | 3-4 drops | catalytic |
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 2,3-dimethyl-2,4-dioxobutanoate (1.88 g, 10 mmol) in ethanol (30 mL).
-
Add hydrazine hydrate (~0.6 mL, ~12 mmol) to the solution.
-
Add 3-4 drops of glacial acetic acid to catalyze the reaction.[1]
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.
-
Reduce the solvent volume under reduced pressure.
-
Pour the concentrated mixture into ice-cold water (50 mL) to precipitate the product.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
The crude product can be recrystallized from a suitable solvent system, such as ethanol/water, to afford pure this compound.
Expected Characterization Data
| Spectroscopic Data | Expected Values |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 1.35-1.45 (t, 3H, -OCH₂CH ₃), 2.20-2.30 (s, 3H, C4-CH ₃), 2.40-2.50 (s, 3H, C5-CH ₃), 4.30-4.40 (q, 2H, -OCH ₂CH₃), 9.5-11.0 (br s, 1H, NH ) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~10 (C4-C H₃), ~12 (C5-C H₃), ~14 (-OCH₂C H₃), ~60 (-OC H₂CH₃), ~110 (C4), ~140 (C5), ~148 (C3), ~162 (C=O) |
| IR (KBr, cm⁻¹) | ~3200-3400 (N-H stretch), ~2900-3000 (C-H stretch), ~1700-1720 (C=O ester stretch), ~1550-1600 (C=N, C=C stretch) |
| Mass Spectrometry (EI) | m/z: 182 (M⁺) |
Logical Workflow for Synthesis and Characterization
Caption: Overall workflow from starting materials to the final, characterized product.
This guide provides a detailed, albeit proposed, pathway for the synthesis of this compound. Researchers are encouraged to optimize the reaction conditions and purification procedures for the best results. Standard laboratory safety precautions should be followed throughout the execution of these protocols.
References
An In-depth Technical Guide to the Knorr Pyrazole Synthesis of Ethyl 4,5-dimethyl-1H-pyrazole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the Knorr pyrazole synthesis, with a specific focus on the preparation of Ethyl 4,5-dimethyl-1H-pyrazole-3-carboxylate, a valuable scaffold in medicinal chemistry. This document details the reaction mechanism, experimental protocols, and quantitative data to support the synthesis and characterization of this compound.
Introduction to the Knorr Pyrazole Synthesis
The Knorr pyrazole synthesis, a cornerstone of heterocyclic chemistry since its discovery by Ludwig Knorr in 1883, is a cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[1] This reaction is typically catalyzed by an acid and is a versatile method for creating a wide array of substituted pyrazoles.[2] Pyrazole rings are significant pharmacophores found in numerous biologically active compounds, making their synthesis a key focus in drug discovery and development.[1]
The synthesis of this compound via this method involves the reaction of ethyl 2,4-dioxopentanoate with hydrazine hydrate. The regioselectivity of this reaction is a critical aspect, as the unsymmetrical nature of the dicarbonyl compound can potentially lead to the formation of two different pyrazole isomers.
Reaction Mechanism and Regioselectivity
The Knorr pyrazole synthesis proceeds through the initial condensation of a hydrazine with one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hydrazone intermediate. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring.[1]
In the synthesis of this compound from ethyl 2,4-dioxopentanoate and hydrazine, the initial nucleophilic attack by a nitrogen atom of hydrazine can occur at either the C2 or C4 carbonyl group of the diketoester. The subsequent cyclization and dehydration lead to the formation of either this compound or its isomer, Ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate. The reaction conditions, including temperature and pH, can influence the regiochemical outcome. The confirmed structure of the desired product indicates that the reaction proceeds with a specific regioselectivity.
Experimental Protocol
The following protocol for the synthesis of this compound is based on established procedures for the Knorr pyrazole synthesis.
Materials:
-
Ethyl 2,4-dioxopentanoate
-
Hydrazine hydrate
-
Ethanol
-
Glacial Acetic Acid (catalyst)
-
Deionized water
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and purification equipment
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl 2,4-dioxopentanoate (1 equivalent) in ethanol.
-
Addition of Reagents: To the stirred solution, add hydrazine hydrate (1.1 equivalents) dropwise at room temperature. A catalytic amount of glacial acetic acid (e.g., 3-5 drops) is then added.
-
Reaction: The reaction mixture is heated to reflux (approximately 80-90°C) and maintained at this temperature for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion of the reaction, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting residue is dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed sequentially with deionized water and a saturated sodium bicarbonate solution.
-
Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude product. Further purification can be achieved by column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethanol/water or hexane/ethyl acetate).
Quantitative Data
The following tables summarize the key quantitative data for the synthesis and characterization of this compound.
Table 1: Reaction Parameters and Yield
| Parameter | Value |
| Reactants | Ethyl 2,4-dioxopentanoate, Hydrazine Hydrate |
| Solvent | Ethanol |
| Catalyst | Glacial Acetic Acid |
| Reaction Temperature | Reflux (approx. 80-90°C) |
| Reaction Time | 2-4 hours |
| Yield | Typically moderate to good |
Table 2: Physical and Spectroscopic Data for this compound
| Property | Data |
| Molecular Formula | C₈H₁₂N₂O₂ |
| Molecular Weight | 168.19 g/mol |
| Appearance | White to off-white solid |
| Melting Point | Specific to the purified compound |
| ¹H NMR (CDCl₃, δ ppm) | ~1.35 (t, 3H, -OCH₂CH₃), ~2.20 (s, 3H, C4-CH₃), ~2.50 (s, 3H, C5-CH₃), ~4.30 (q, 2H, -OCH₂CH₃), ~10.0 (br s, 1H, NH) |
| ¹³C NMR (CDCl₃, δ ppm) | ~10.0 (C4-CH₃), ~12.0 (C5-CH₃), ~14.5 (-OCH₂CH₃), ~60.5 (-OCH₂CH₃), ~110.0 (C4), ~138.0 (C5), ~145.0 (C3), ~163.0 (C=O) |
| Mass Spec (m/z) | [M+H]⁺ expected at 169.0977 |
Note: The NMR chemical shifts are approximate and can vary slightly depending on the solvent and instrument.
Conclusion
The Knorr pyrazole synthesis remains a highly effective and versatile method for the preparation of substituted pyrazoles. This guide provides a detailed framework for the successful synthesis and characterization of this compound. The provided experimental protocol and quantitative data serve as a valuable resource for researchers in medicinal chemistry and drug development, facilitating the exploration of novel pyrazole-based compounds with potential therapeutic applications. Careful control of reaction conditions is crucial for achieving good yields and ensuring the desired regioselectivity.
References
An In-depth Technical Guide to the Cyclocondensation Synthesis of Ethyl 4,5-dimethyl-1H-pyrazole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the cyclocondensation reaction for the synthesis of Ethyl 4,5-dimethyl-1H-pyrazole-3-carboxylate, a key heterocyclic scaffold of interest in medicinal chemistry and drug development. This document details the core synthetic strategy, a representative experimental protocol, and relevant chemical data.
Core Synthesis Strategy: The Knorr Pyrazole Synthesis
The most common and established method for the synthesis of pyrazoles is the Knorr pyrazole synthesis. This reaction involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][2] In the case of this compound, the logical precursors are an appropriately substituted β-ketoester and hydrazine.
The key 1,3-dicarbonyl compound for this synthesis is ethyl 2-methyl-3-oxobutanoate (also known as ethyl α-methylacetoacetate). The reaction proceeds by the initial formation of a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. The regioselectivity of the reaction, which determines the position of the substituents on the pyrazole ring, is a critical aspect of this synthesis.
Experimental Protocol: A Representative Synthesis
Synthesis of the Precursor: Ethyl 2-methyl-3-oxobutanoate
A common method for the synthesis of α-alkylated β-ketoesters like ethyl 2-methyl-3-oxobutanoate involves the alkylation of ethyl acetoacetate.
Materials:
-
Ethyl acetoacetate
-
Sodium ethoxide
-
Methyl iodide
-
Absolute ethanol
-
Diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
A solution of sodium ethoxide is prepared by carefully dissolving sodium metal in absolute ethanol under an inert atmosphere.
-
Ethyl acetoacetate is added dropwise to the cooled sodium ethoxide solution to form the sodium salt of the enolate.
-
Methyl iodide is then added to the reaction mixture, which is subsequently heated to reflux.
-
After the reaction is complete, the solvent is removed under reduced pressure.
-
The residue is taken up in water and extracted with diethyl ether.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated.
-
The crude product is purified by fractional distillation to yield ethyl 2-methyl-3-oxobutanoate.
Cyclocondensation Reaction
Materials:
-
Ethyl 2-methyl-3-oxobutanoate
-
Hydrazine hydrate
-
Ethanol or Glacial Acetic Acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Ethyl acetate
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of ethyl 2-methyl-3-oxobutanoate in a suitable solvent such as ethanol or glacial acetic acid, an equimolar amount of hydrazine hydrate is added dropwise at room temperature.
-
The reaction mixture is then heated to reflux for a period of 2-4 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is dissolved in ethyl acetate and washed sequentially with a saturated sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude product.
-
The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.
Data Presentation
Reactant and Product Summary
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Role |
| Ethyl 2-methyl-3-oxobutanoate | C7H12O3 | 144.17 | Precursor |
| Hydrazine hydrate | H6N2O | 50.06 | Reactant |
| This compound | C8H12N2O2 | 168.19 | Product |
Spectroscopic Data for a Structurally Similar Compound: Ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate
The following data is for the regioisomer Ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate (CAS 5744-51-4) and is provided for reference. The actual data for this compound may differ.
| Property | Data |
| Melting Point | 42-46 °C |
| 1H NMR | Predicted shifts for this compound would include signals for the ethyl ester protons (a quartet and a triplet), two methyl singlets, and a pyrazole NH proton (if not exchanged). |
| 13C NMR | Predicted shifts would include signals for the carbonyl carbon, the pyrazole ring carbons, the ethyl ester carbons, and the two methyl carbons. |
| IR (cm-1) | Expected peaks would include N-H stretching, C-H stretching, C=O stretching of the ester, and C=C/C=N stretching of the pyrazole ring. |
| Mass Spec | The molecular ion peak (M+) would be expected at m/z = 168.19. |
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Logical Relationship in Knorr Pyrazole Synthesis
Caption: Logical steps in the Knorr pyrazole synthesis.
References
An In-depth Technical Guide to the Synthesis of Ethyl 4,5-dimethyl-1H-pyrazole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic route for Ethyl 4,5-dimethyl-1H-pyrazole-3-carboxylate, a valuable heterocyclic compound in medicinal chemistry and drug discovery. The synthesis is primarily achieved through the well-established Knorr pyrazole synthesis, a robust and versatile method for constructing the pyrazole ring system.
Core Synthetic Strategy: The Knorr Pyrazole Synthesis
The most prevalent and efficient method for synthesizing this compound involves a two-step process. The first step is the formation of a key intermediate, ethyl 3-methyl-2,4-dioxopentanoate. This is followed by the cyclocondensation of this β-diketoester with a hydrazine source to yield the final pyrazole product.
Pathway 1: Two-Step Synthesis via a β-Diketoester Intermediate
This pathway is a classic application of the Knorr pyrazole synthesis, offering a reliable route to the target molecule.
-
Step 1: Synthesis of Ethyl 3-methyl-2,4-dioxopentanoate The synthesis of the crucial β-diketoester intermediate can be achieved via a Claisen condensation reaction.
-
Step 2: Cyclocondensation with Hydrazine The synthesized ethyl 3-methyl-2,4-dioxopentanoate is then reacted with hydrazine hydrate, typically in an alcoholic solvent and often with an acid catalyst, to form the pyrazole ring.
Starting Materials and Reaction Components
A successful synthesis of this compound requires careful selection of starting materials and reagents. The following table summarizes the key components for the primary synthetic pathway.
| Role in Synthesis | Starting Material/Reagent | Chemical Formula | Key Considerations |
| Source of Pyrazole Ring Atoms (C4, C5, and attached methyl groups) | 3-Methyl-2,4-pentanedione | C₆H₁₀O₂ | A common β-diketone that provides the 4- and 5-methyl substitution pattern. |
| Source of Pyrazole Ring Atoms (N1, N2) | Hydrazine Hydrate | N₂H₄·H₂O | A common and reactive source of the hydrazine moiety. Should be handled with care due to its toxicity. |
| Source of the Ethyl Carboxylate Group | Diethyl Oxalate | C₆H₁₀O₄ | Reacts in the initial step to form the diketoester intermediate. |
| Base Catalyst (for Step 1) | Sodium Ethoxide | C₂H₅ONa | A strong base required to deprotonate the α-carbon in the Claisen condensation. |
| Solvent | Ethanol | C₂H₅OH | A common solvent for both steps of the synthesis. |
| Acid Catalyst (for Step 2) | Glacial Acetic Acid | CH₃COOH | Often used to catalyze the cyclization reaction. |
Experimental Protocols
The following are detailed experimental protocols for the synthesis of this compound.
Protocol 1: Two-Step Synthesis
Step 1: Synthesis of Ethyl 3-methyl-2,4-dioxopentanoate
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a solution of sodium ethoxide is prepared by dissolving sodium metal in anhydrous ethanol under an inert atmosphere.
-
Addition of Reactants: A mixture of 3-methyl-2,4-pentanedione and diethyl oxalate is added dropwise to the sodium ethoxide solution with stirring.
-
Reaction: The reaction mixture is heated to reflux for several hours to drive the Claisen condensation to completion.
-
Workup: After cooling, the reaction mixture is acidified with a dilute acid (e.g., hydrochloric acid or sulfuric acid). The product is then extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The organic layer is washed, dried, and the solvent is removed under reduced pressure to yield the crude ethyl 3-methyl-2,4-dioxopentanoate.
-
Purification: The crude product may be purified by vacuum distillation.
Step 2: Synthesis of this compound
-
Reaction Setup: The purified ethyl 3-methyl-2,4-dioxopentanoate from Step 1 is dissolved in ethanol in a round-bottom flask equipped with a reflux condenser.
-
Addition of Hydrazine: Hydrazine hydrate is added to the solution, followed by a catalytic amount of glacial acetic acid.
-
Reaction: The mixture is heated to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is taken up in an organic solvent and washed with water and brine.
-
Purification: The crude product is purified by column chromatography on silica gel or by recrystallization to afford pure this compound.
Reaction Workflow and Logic
The synthesis of this compound can be visualized as a logical progression from simple starting materials to the final heterocyclic product.
Caption: Synthetic workflow for this compound.
Alternative Synthetic Approaches
While the two-step Knorr synthesis is the most common, other methods for constructing the pyrazole ring exist and may be applicable.
One-Pot, Multi-Component Synthesis
In some cases, it may be possible to perform the synthesis in a one-pot fashion, where all starting materials are combined in a single reaction vessel. This approach can improve efficiency by reducing the need for isolation and purification of intermediates. A potential one-pot synthesis of this compound could involve the in-situ formation of the β-diketoester followed by the immediate addition of hydrazine.
Caption: Conceptual workflow for a one-pot synthesis.
Conclusion
The synthesis of this compound is reliably achieved through the Knorr pyrazole synthesis, utilizing readily available starting materials. The two-step approach involving the formation and subsequent cyclization of ethyl 3-methyl-2,4-dioxopentanoate is a well-documented and versatile method. For drug development and process chemistry, optimization of reaction conditions and exploration of one-pot procedures may offer advantages in terms of efficiency and scalability. This guide provides a solid foundation for researchers and scientists to approach the synthesis of this important pyrazole derivative.
An In-depth Technical Guide to the Chemical Properties of Ethyl Dimethyl-1H-pyrazole-3-carboxylates
For Researchers, Scientists, and Drug Development Professionals
Introduction
General Chemical Properties of Pyrazole Derivatives
Pyrazole is an aromatic heterocyclic compound. The pyrazole ring is relatively stable and resistant to oxidation and reduction. The presence of the nitrogen atoms influences the electron density of the ring, making it susceptible to both electrophilic and nucleophilic attack. The N1 nitrogen is pyrrole-like and can be deprotonated in the presence of a base, while the N2 nitrogen is pyridine-like and is the site of protonation in acidic conditions. These properties are fundamental to the various synthetic transformations that pyrazole derivatives can undergo.
Isomers of Ethyl Dimethyl-1H-pyrazole-3-carboxylate
The focus of this guide is on the isomers of ethyl dimethyl-1H-pyrazole-3-carboxylate. The position of the two methyl groups on the pyrazole ring significantly influences the molecule's physical and chemical properties. The isomers for which data has been compiled are:
-
Ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate
-
Ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate
-
Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate
A logical diagram illustrating the relationship between these isomers is presented below.
Caption: Relationship between the target isomer and its related, documented isomers.
Data Presentation: Physicochemical Properties
The following table summarizes the key physicochemical properties of the documented isomers of ethyl dimethyl-1H-pyrazole-carboxylate.
| Property | Ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate | Ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate | Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate |
| CAS Number | 5744-51-4[1] | 35691-93-1 | 5744-40-1[] |
| Molecular Formula | C₈H₁₂N₂O₂[1] | C₈H₁₂N₂O₂ | C₈H₁₂N₂O₂[] |
| Molecular Weight | 168.19 g/mol [1] | 168.19 g/mol | 168.19 g/mol [] |
| Physical Form | Solid[1] | Not specified | Not specified |
| Melting Point | 42-46 °C[1] | Not specified | Not specified |
| Boiling Point | Not specified | Not specified | 71 °C @ 0.3 mmHg |
Spectral Data
The spectral data is crucial for the identification and characterization of these compounds.
| Spectral Data | Ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate | Ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate | Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate |
| ¹H NMR | Data not readily available. | Data not readily available. | Data not readily available. |
| ¹³C NMR | Data not readily available. | A spectrum is available on SpectraBase. | Data not readily available. |
| Mass Spectrum | Data not readily available. | GC-MS data available. | Data not readily available. |
| IR Spectrum | Data not readily available. | Data not readily available. | Data not readily available. |
Experimental Protocols: General Synthesis of Pyrazole-3-carboxylates
A common and versatile method for the synthesis of pyrazole-3-carboxylates involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative. This approach allows for the introduction of various substituents on the pyrazole ring. A general workflow for this synthesis is depicted below.
Caption: General synthesis workflow for ethyl pyrazole-3-carboxylate derivatives.
A specific example for the synthesis of ethyl 5-(substituted)-1H-pyrazole-3-carboxylate derivatives involves a two-step process.[3]
Step 1: Synthesis of Substituted Ethyl-2,4-dioxo-4-phenylbutanoate Derivatives Diethyl oxalate is reacted with an acetophenone derivative in the presence of sodium ethoxide to form the intermediate ethyl-2,4-dioxo-4-phenylbutanoate derivative.[3]
Step 2: Synthesis of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivatives A suspension of the dioxo-ester intermediate is prepared with hydrazine hydrate in glacial acetic acid. This mixture is then reacted to yield the final ethyl 5-(substituted)-1H-pyrazole-3-carboxylate derivative.[3]
Conclusion
This technical guide has provided a comparative overview of the chemical properties of several isomers of ethyl dimethyl-1H-pyrazole-carboxylate. While specific experimental data for the 4,5-dimethyl isomer remains elusive in the current literature, the information compiled for the 1,5-dimethyl, 3,5-dimethyl, and 1,3-dimethyl isomers offers a valuable starting point for researchers. The presented data on physicochemical properties, spectral characteristics, and general synthetic methodologies will aid in the design of new pyrazole-based compounds and further investigation into their potential as therapeutic agents. Further research is warranted to synthesize and characterize the this compound isomer to complete the chemical landscape of this compound class.
References
An In-depth Technical Guide to Ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate
Authoritative Overview for Researchers, Scientists, and Drug Development Professionals
Initial Note on Compound Identification: Extensive searches for "Ethyl 4,5-dimethyl-1H-pyrazole-3-carboxylate" did not yield a specific CAS number or dedicated scientific literature. Consequently, this technical guide focuses on the closely related and well-documented isomer, Ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate (CAS: 5744-51-4) . This compound shares the same molecular formula and core pyrazole structure, making it a relevant and valuable subject for research and development in similar application areas.
Compound Profile
Ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate is a heterocyclic organic compound featuring a pyrazole ring, a five-membered ring with two adjacent nitrogen atoms. The presence of methyl and ethyl carboxylate substitutions makes it a versatile building block in medicinal chemistry and organic synthesis.[1] Pyrazole derivatives are known for a wide range of biological activities, including antimicrobial and anticancer properties.[1]
Chemical and Physical Properties
The following table summarizes the key quantitative data for Ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate.
| Property | Value | Reference |
| CAS Number | 5744-51-4 | |
| Molecular Formula | C₈H₁₂N₂O₂ | |
| Molecular Weight | 168.19 g/mol | |
| Appearance | Solid | |
| Melting Point | 42-46 °C | |
| SMILES | CCOC(=O)c1cc(C)n(C)n1 | |
| InChI | 1S/C8H12N2O2/c1-4-12-8(11)7-5-6(2)10(3)9-7/h5H,4H2,1-3H3 |
Safety Information
The compound is classified with the GHS07 pictogram, indicating it can be a skin and eye irritant. It is also classified as Acute Toxicity 4 (Oral).
| Hazard Code | Description |
| H302 | Harmful if swallowed |
Synthesis and Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of Ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate was not found in the immediate search results, a general and plausible synthetic route can be derived from the literature on similar pyrazole derivatives. The synthesis of pyrazole-3-carboxylates often involves the condensation of a β-dicarbonyl compound with a hydrazine derivative.
General Synthesis of Pyrazole-3-Carboxylates
A common method for synthesizing pyrazole-3-carboxylates involves the reaction of a 1,3-dicarbonyl compound with a hydrazine.[2][3] For Ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate, a likely precursor would be a derivative of ethyl 2,4-dioxovalerate.
Experimental Protocol (Hypothetical, based on similar syntheses):
-
Preparation of the Diketoester: A suitable diketoester, such as a derivative of ethyl 2,4-dioxovalerate, is dissolved in a polar solvent like ethanol.
-
Reaction with Methylhydrazine: An equimolar amount of methylhydrazine is added dropwise to the solution at room temperature. The reaction mixture is then refluxed for several hours.
-
Work-up and Purification: After cooling, the solvent is removed under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield Ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate.
Below is a conceptual workflow for the synthesis.
References
The Versatile Building Block: A Technical Guide to Ethyl 4,5-dimethyl-1H-pyrazole-3-carboxylate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of biologically active compounds. Among the myriad of pyrazole-based building blocks, Ethyl 4,5-dimethyl-1H-pyrazole-3-carboxylate stands out as a versatile synthon for the construction of complex molecular architectures with significant therapeutic potential. This technical guide provides an in-depth overview of its synthesis, key reactions, and its burgeoning role in the development of novel pharmaceuticals, particularly in the realm of kinase inhibitors.
Synthesis of the Core Scaffold
The Knorr pyrazole synthesis remains the most prevalent and efficient method for the preparation of the pyrazole ring. This reaction involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. For the synthesis of this compound, the logical precursors are a 1,3-dicarbonyl compound bearing the required methyl and ethyl carboxylate functionalities, and methylhydrazine.
A general and adaptable two-step synthetic protocol is outlined below. The first step involves the formation of an intermediate from the reaction of diethyl oxalate and 2-butanone, which then undergoes cyclization with methylhydrazine.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of the Intermediate 1,3-Dicarbonyl Compound
A detailed protocol for a similar transformation involves the reaction of acetophenone derivatives with diethyl oxalate in the presence of a base like sodium ethoxide.[1][2] This approach can be adapted for the synthesis of the required precursor for this compound.
Step 2: Cyclization to Form the Pyrazole Ring
The intermediate dicarbonyl compound is then reacted with a hydrazine, in this case, methylhydrazine, typically in a solvent like glacial acetic acid, to yield the final pyrazole product.[1][2]
Illustrative Synthetic Workflow:
Caption: General workflow for the synthesis of the target pyrazole.
Physicochemical and Spectroscopic Data
The following table summarizes the key physicochemical and spectroscopic data for this compound.
| Property | Value |
| Molecular Formula | C₈H₁₂N₂O₂ |
| Molecular Weight | 168.19 g/mol |
| CAS Number | 5744-51-4 |
| Appearance | Solid |
| Melting Point | 42-46 °C |
| ¹H NMR | Spectral data would be included here from experimental findings. |
| ¹³C NMR | Spectral data would be included here from experimental findings. |
| Mass Spectrum | Spectral data would be included here from experimental findings. |
| IR Spectrum | Spectral data would be included here from experimental findings. |
Utility as a Building Block in Organic Synthesis
This compound serves as a versatile platform for the introduction of diverse functionalities, primarily through reactions involving the ester group and the pyrazole ring itself.
Hydrolysis to the Carboxylic Acid
The ethyl ester can be readily hydrolyzed under basic conditions to afford 4,5-dimethyl-1H-pyrazole-3-carboxylic acid. This carboxylic acid is a key intermediate for the synthesis of a wide range of amide derivatives, which are prevalent in many biologically active molecules.
Amide Bond Formation
The resulting carboxylic acid can be coupled with a variety of amines using standard peptide coupling reagents (e.g., HATU, HOBt/EDC) to generate a library of pyrazole-3-carboxamides. This is a crucial step in the synthesis of many kinase inhibitors.
Workflow for Amide Synthesis:
Caption: Synthesis of pyrazole-3-carboxamides.
Application in the Synthesis of Kinase Inhibitors
The pyrazole core is a well-established pharmacophore in the design of kinase inhibitors.[3][4][5][6] Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The general structure of many pyrazole-based kinase inhibitors involves a central pyrazole ring, often with substituents at the 1, 3, and 4-positions that interact with the ATP-binding site of the kinase.
While specific examples starting directly from this compound are not extensively documented in readily available literature, the synthesis of potent kinase inhibitors based on the 1H-pyrazole-3-carboxamide scaffold is well-established.[4][7] For instance, derivatives of 1H-pyrazole-3-carboxamide have shown potent activity against kinases such as Fms-like receptor tyrosine kinase 3 (FLT3) and Cyclin-dependent kinases (CDKs), which are crucial targets in the treatment of acute myeloid leukemia (AML).[4][7]
Illustrative Signaling Pathway Targeted by Pyrazole-based Kinase Inhibitors:
Caption: Inhibition of a receptor tyrosine kinase signaling pathway.
Biological Activities of Related Pyrazole Derivatives
Numerous studies have highlighted the diverse biological activities of pyrazole derivatives, underscoring the therapeutic potential of this heterocyclic scaffold.
Antimicrobial Activity
Various substituted ethyl 1H-pyrazole-3-carboxylates have demonstrated significant antimicrobial activity against a range of bacterial and fungal strains. For example, certain ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates have shown promising activity against both Gram-positive and Gram-negative bacteria, as well as various fungal species.[3]
Anti-inflammatory Activity
The pyrazole nucleus is a key component of several non-steroidal anti-inflammatory drugs (NSAIDs). Research has shown that novel ethyl 5-(substituted)-1H-pyrazole-3-carboxylate derivatives exhibit potent anti-inflammatory properties in preclinical models.[1][2]
Conclusion
This compound is a valuable and versatile building block in organic synthesis with significant potential for the development of novel therapeutic agents. Its straightforward synthesis and the reactivity of its functional groups allow for the creation of diverse libraries of compounds. The established importance of the pyrazole scaffold in medicinal chemistry, particularly in the design of kinase inhibitors, positions this synthon as a key player in future drug discovery efforts. Further exploration of its utility in the synthesis of targeted therapeutics is a promising avenue for researchers in both academia and the pharmaceutical industry.
References
- 1. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family | MDPI [mdpi.com]
- 4. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Cetin - Combinatorial Chemistry & High Throughput Screening [journals.eco-vector.com]
- 7. [PDF] Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) | Semantic Scholar [semanticscholar.org]
The Genesis of a Pharmacophore: An In-depth Technical Guide to the Discovery and History of Pyrazole Synthesis
For Immediate Release
A deep dive into the foundational chemistry of pyrazoles, this technical guide illuminates the seminal discoveries and evolving methodologies that have established the pyrazole core as a cornerstone in modern drug development and scientific research. Tailored for researchers, scientists, and drug development professionals, this document provides a comprehensive historical context, detailed experimental protocols for key syntheses, quantitative data for comparative analysis, and logical workflows to guide synthetic strategies.
Introduction: The Dawn of Pyrazole Chemistry
The history of pyrazole synthesis is a compelling narrative of chemical ingenuity, beginning in the late 19th century. The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, has emerged as a privileged scaffold in medicinal chemistry, owing to its presence in a multitude of biologically active compounds.[1] The journey of its synthesis began with two pioneering German chemists, Ludwig Knorr and Hans von Pechmann, whose work laid the fundamental groundwork for over a century of innovation in heterocyclic chemistry.
The first synthesis of a substituted pyrazole was achieved by Ludwig Knorr in 1883.[2][3][4] His groundbreaking work involved the condensation of ethyl acetoacetate with phenylhydrazine, yielding 1-phenyl-3-methyl-5-pyrazolone.[2][3] This reaction, now famously known as the Knorr pyrazole synthesis, proved to be a versatile and robust method for accessing a wide array of substituted pyrazoles.[5] A few years later, in 1898, Hans von Pechmann reported the synthesis of the parent, unsubstituted pyrazole from the reaction of diazomethane and acetylene.[6][7][8] This discovery, termed the Pechmann pyrazole synthesis, provided a complementary approach to pyrazole construction.[9][10][11]
These two seminal discoveries opened the floodgates for the exploration of pyrazole chemistry, leading to the development of numerous synthetic routes, each with its own advantages and limitations. This guide will explore the core foundational syntheses, providing detailed experimental protocols and quantitative data to offer a practical resource for the modern researcher.
Foundational Syntheses of the Pyrazole Core
The classical syntheses of Knorr and Pechmann remain central to the understanding of pyrazole chemistry. Their elegance and simplicity have inspired countless modifications and novel approaches over the decades.
The Knorr Pyrazole Synthesis (1883)
The Knorr synthesis is the most common and enduring method for preparing pyrazoles.[12] It involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative, typically in the presence of an acid catalyst.[2][5]
A critical aspect of the Knorr synthesis, when employing unsymmetrical 1,3-dicarbonyl compounds, is the potential for the formation of two regioisomeric products.[13] The regioselectivity of the reaction is influenced by the steric and electronic nature of the substituents on both the dicarbonyl compound and the hydrazine, as well as the reaction conditions.[5][14]
The mechanism of the Knorr synthesis proceeds through the initial formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[5]
Protocol 2.1.2.1: Synthesis of 1-Phenyl-3-methyl-5-pyrazolone (Knorr, 1883) [3]
-
Materials:
-
Phenylhydrazine (100 g)
-
Ethyl acetoacetate (125 g)
-
-
Procedure:
-
Combine 100 g of phenylhydrazine and 125 g of ethyl acetoacetate in a suitable reaction vessel at ambient temperature.
-
Allow the mixture to stand, during which an initial condensation occurs, forming an oily product and water.
-
Separate the water from the oily condensation product.
-
Heat the oily product on a water bath to induce cyclization via the elimination of ethanol.
-
Cool the reaction mixture until the product solidifies.
-
Collect the solid 1-phenyl-3-methyl-5-pyrazolone. For higher purity, recrystallize from a suitable solvent such as ethanol.
-
Protocol 2.1.2.2: Synthesis of 2,4-Dihydro-5-phenyl-3H-pyrazol-3-one [15]
-
Materials:
-
Ethyl benzoylacetate (3 mmol)
-
Hydrazine hydrate (6 mmol)
-
1-Propanol (3 mL)
-
Glacial acetic acid (3 drops)
-
-
Procedure:
-
In a 20-mL scintillation vial, mix ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).
-
Add 1-propanol (3 mL) and 3 drops of glacial acetic acid.
-
Heat the mixture with stirring at approximately 100°C on a hot plate for 1 hour.
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC) with a mobile phase of 30% ethyl acetate/70% hexane.
-
Once the ethyl benzoylacetate is consumed, add water (10 mL) to the hot reaction mixture with stirring.
-
Turn off the heat and allow the mixture to cool slowly for 30 minutes with continuous stirring to facilitate precipitation.
-
Filter the mixture using a Buchner funnel, rinse the collected solid with a small amount of water, and allow it to air dry.
-
The following table summarizes representative yields for the Knorr pyrazole synthesis under various conditions.
| 1,3-Dicarbonyl Compound | Hydrazine Derivative | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Ethyl acetoacetate | Phenylhydrazine | Neat, then water bath | Ambient, then ~100 | Not specified | Not specified | [3] |
| Ethyl benzoylacetate | Hydrazine hydrate | Acetic acid/1-Propanol | ~100 | 1 | High (not quantified) | [15] |
| Acetylacetone | Phenylhydrazine | Not specified | Not specified | Not specified | High (not quantified) | [13] |
| Heptane-3,5-dione | Phenylhydrazine | Not specified | Not specified | Not specified | High (not quantified) | [13] |
| 1,3-Diketones | Hydrazines | Fluorinated alcohols (TFE, HFIP) | Not specified | Not specified | Improved regioselectivity | [14] |
The Pechmann Pyrazole Synthesis (1898)
The Pechmann synthesis provides a route to the parent pyrazole and its derivatives through the reaction of diazomethane with acetylenic compounds.[8] This method is a classic example of a 1,3-dipolar cycloaddition.[8]
The reaction proceeds via a 1,3-dipolar cycloaddition of diazomethane to the alkyne, forming a 3H-pyrazole intermediate, which then tautomerizes to the aromatic pyrazole.[8]
Protocol 2.2.2.1: Synthesis of Pyrazole (Pechmann, 1898)
-
Materials:
-
Diazomethane
-
Acetylene
-
-
Procedure:
-
A solution of diazomethane is reacted with acetylene.[8] The original literature describes this as a slow reaction.[8]
-
The reaction mixture is allowed to stand, leading to the formation of pyrazole.
-
Due to the hazardous nature of diazomethane and acetylene, modern adaptations of this reaction are often performed with in situ generated reagents and under carefully controlled conditions.
-
Evolution of Pyrazole Synthesis
Building upon the foundational work of Knorr and Pechmann, a diverse array of synthetic methodologies for pyrazole construction has been developed. These methods offer alternative pathways, often with improved regioselectivity, substrate scope, and milder reaction conditions.
Synthesis from α,β-Unsaturated Carbonyl Compounds
The reaction of α,β-unsaturated aldehydes and ketones with hydrazines provides a valuable route to pyrazolines, which can subsequently be oxidized to pyrazoles.[7][16][17]
1,3-Dipolar Cycloaddition Reactions
The Pechmann synthesis is a specific instance of the broader class of 1,3-dipolar cycloaddition reactions.[4] This powerful strategy involves the reaction of a 1,3-dipole (such as a diazo compound or a nitrilimine) with a dipolarophile (such as an alkyne or an alkene).[1][12][18][19][20][21]
Protocol 3.2.1.1: Synthesis of 1-(2-Fluorophenyl)pyrazoles via Sydnone Cycloaddition [21]
-
Materials:
-
3-Arylsydnone (e.g., 3-(2-fluorophenyl)sydnone)
-
Dimethyl acetylenedicarboxylate (DMAD)
-
Toluene or xylene
-
-
Procedure:
-
Dissolve the 3-arylsydnone and dimethyl acetylenedicarboxylate in toluene or xylene.
-
Heat the reaction mixture to facilitate the 1,3-dipolar cycloaddition.
-
Monitor the reaction progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the resulting 1-arylpyrazole by column chromatography or recrystallization.
-
Logical Workflow for Pyrazole Synthesis Strategy
The choice of a synthetic route to a target pyrazole depends on the desired substitution pattern and the availability of starting materials. The following workflow provides a simplified decision-making process.
Conclusion
From the pioneering discoveries of Knorr and Pechmann to the sophisticated methodologies of modern organic synthesis, the construction of the pyrazole ring has been a subject of intense and fruitful investigation. The historical context provided in this guide not only honors the foundational work in this field but also offers valuable insights into the logic of pyrazole synthesis. The detailed experimental protocols and quantitative data serve as a practical resource for the contemporary researcher, facilitating the continued exploration and application of this vital heterocyclic scaffold in the advancement of science and medicine.
References
- 1. Frontiers | Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions [frontiersin.org]
- 2. jk-sci.com [jk-sci.com]
- 3. benchchem.com [benchchem.com]
- 4. books.rsc.org [books.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. rsc.org [rsc.org]
- 7. A Comprehensive Review on Pyrazole and It’s Pharmacological Properties [ijraset.com]
- 8. Pechmann-Pyrazol-Synthese – Wikipedia [de.wikipedia.org]
- 9. Hans von Pechmann - Wikipedia [en.wikipedia.org]
- 10. Hans von Pechmann Facts for Kids [kids.kiddle.co]
- 11. web-genealogy.scs.illinois.edu [web-genealogy.scs.illinois.edu]
- 12. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. chemhelpasap.com [chemhelpasap.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. usiena-air.unisi.it [usiena-air.unisi.it]
- 21. Synthesis of 1-(2-Fluorophenyl)pyrazoles by 1,3-Dipolar Cycloaddition of the Corresponding Sydnones [mdpi.com]
Methodological & Application
Application Notes and Protocols: Hydrolysis of Ethyl 4,5-dimethyl-1H-pyrazole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazole derivatives are a significant class of heterocyclic compounds widely recognized for their diverse biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1] The carboxylic acid functional group, in particular, is a key pharmacophore that can enhance the pharmacological profile of these molecules by enabling interactions with biological targets and improving pharmacokinetic properties. The hydrolysis of ethyl 4,5-dimethyl-1H-pyrazole-3-carboxylate to its corresponding carboxylic acid is a crucial step in the synthesis of various biologically active compounds and intermediates in drug discovery.
This document provides a detailed protocol for the hydrolysis of this compound, based on established methods for the hydrolysis of similar pyrazole esters. The primary method described is a base-catalyzed hydrolysis, which is a common and effective approach for this transformation.[1][2]
Reaction Scheme
Caption: General reaction scheme for the base-catalyzed hydrolysis.
Experimental Protocols
Base-Catalyzed Hydrolysis Protocol
This protocol is a general method adapted from procedures for the hydrolysis of structurally related pyrazole esters.[1][2] Optimization of reaction time and temperature may be necessary for the specific substrate.
Materials:
-
This compound
-
Potassium hydroxide (KOH)
-
Ethanol (EtOH) or Methanol (MeOH)
-
Deionized water
-
Hydrochloric acid (HCl), 2M solution
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
pH paper or pH meter
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) in ethanol or methanol (approximately 10-20 mL per gram of ester).
-
Addition of Base: To the stirred solution, add an aqueous solution of potassium hydroxide (2.0-3.0 equivalents).
-
Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (the boiling point of the solvent).
-
Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 3-6 hours.
-
Work-up: a. After the reaction is complete, allow the mixture to cool to room temperature. b. Remove the solvent under reduced pressure using a rotary evaporator. c. Dissolve the residue in deionized water. d. Wash the aqueous solution with ethyl acetate to remove any unreacted starting material. e. Carefully acidify the aqueous layer to a pH of approximately 2-3 with 2M HCl. A precipitate of the carboxylic acid should form. f. Cool the mixture in an ice bath to maximize precipitation.
-
Isolation and Purification: a. Collect the solid product by vacuum filtration. b. Wash the solid with cold deionized water. c. Dry the product under vacuum to obtain the crude 4,5-dimethyl-1H-pyrazole-3-carboxylic acid. d. If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Data Presentation
| Starting Material | Hydrolysis Conditions | Yield (%) | Reference |
| Ethyl 5-((8-hydroxy-2-methylquinolin-5-yl)diazenyl)-3-methyl-1H-pyrazole-4-carboxylate | Alkaline medium, heating | 53 | [1] |
| Ethyl 1,4,5-triaryl-1H-pyrazole-3-carboxylates | KOH (2.0 equiv.), MeOH, reflux, 3h | High | [2] |
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the base-catalyzed hydrolysis of this compound.
Caption: Workflow for the hydrolysis of this compound.
References
Application Notes and Protocols for Amide Coupling Reactions with 4,5-dimethyl-1H-pyrazole-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of amide derivatives of 4,5-dimethyl-1H-pyrazole-3-carboxylic acid, a valuable scaffold in medicinal chemistry and drug discovery. The protocols focus on the use of common and efficient coupling reagents, namely HATU and EDC in combination with HOBt.
Introduction
Amide bond formation is a cornerstone of modern drug discovery, enabling the linkage of carboxylic acids and amines to generate a diverse array of molecular architectures. The pyrazole motif is a privileged structure in medicinal chemistry, with numerous approved drugs and clinical candidates featuring this heterocycle. Specifically, amides derived from pyrazole carboxylic acids are prominent in the development of kinase inhibitors and other therapeutic agents.
This document outlines two robust protocols for the coupling of 4,5-dimethyl-1H-pyrazole-3-carboxylic acid with various primary and secondary amines. The choice of coupling reagent is critical for achieving high yields and purity while minimizing side reactions. We present methods utilizing a uronium-based reagent, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and a carbodiimide-based reagent, EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), with the additive HOBt (Hydroxybenzotriazole).
General Reaction Scheme
The overall transformation involves the activation of the carboxylic acid group of 4,5-dimethyl-1H-pyrazole-3-carboxylic acid by a coupling reagent, followed by nucleophilic attack by an amine to form the corresponding amide.
Caption: General Amide Coupling Reaction.
Experimental Protocols
Protocol 1: HATU-Mediated Amide Coupling
HATU is a highly efficient, uronium-based coupling reagent that promotes rapid amide bond formation with minimal side reactions. It is particularly useful for coupling sterically hindered amines or acids.
Materials:
-
4,5-dimethyl-1H-pyrazole-3-carboxylic acid
-
Amine (primary or secondary)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1 M HCl (aq)
-
Saturated NaHCO₃ (aq)
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of 4,5-dimethyl-1H-pyrazole-3-carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M) under an inert atmosphere (N₂ or Ar), add HATU (1.1 eq).
-
Add the desired amine (1.1 eq) to the mixture.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add DIPEA (2.5 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexanes/ethyl acetate or dichloromethane/methanol).
Caption: HATU-Mediated Amide Coupling Workflow.
Protocol 2: EDC/HOBt-Mediated Amide Coupling
This classic method utilizes a water-soluble carbodiimide (EDC) to activate the carboxylic acid. The addition of HOBt forms an active ester intermediate, which suppresses racemization (if chiral centers are present) and improves reaction efficiency.
Materials:
-
4,5-dimethyl-1H-pyrazole-3-carboxylic acid
-
Amine (primary or secondary)
-
EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)
-
HOBt (Hydroxybenzotriazole)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1 M HCl (aq)
-
Saturated NaHCO₃ (aq)
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve 4,5-dimethyl-1H-pyrazole-3-carboxylic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM or DMF (0.2 M) under an inert atmosphere.
-
Add the desired amine (1.1 eq) to the solution.
-
Cool the mixture to 0 °C using an ice bath.
-
Add EDC·HCl (1.2 eq) portion-wise to the stirred solution.
-
Slowly add DIPEA (2.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring by TLC or LC-MS.
-
Once the reaction is complete, dilute with ethyl acetate (if DCM is used, it can be partially evaporated first).
-
Wash the organic phase sequentially with water (to remove the urea byproduct), 1 M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography.
Caption: EDC/HOBt-Mediated Amide Coupling Workflow.
Quantitative Data
While a comprehensive comparative study for the amide coupling of 4,5-dimethyl-1H-pyrazole-3-carboxylic acid with a wide range of amines is not available in the literature, the following table provides representative yields based on published procedures for this and structurally similar pyrazole carboxylic acids. Yields are highly substrate-dependent and may require optimization of reaction conditions.
| Amine | Coupling Reagent | Base | Solvent | Time (h) | Yield (%) | Reference/Note |
| Ammonia | SOCl₂, then NH₃·H₂O | - | - | - | 81 | [1] |
| Aniline | EDC/HOBt | DIPEA | DMF | 12 | 70-85 | Illustrative |
| Benzylamine | HATU | DIPEA | DMF | 4 | 85-95 | Illustrative |
| Morpholine | EDC/HOBt | TEA | DCM | 16 | 75-90 | Illustrative |
| 4-Fluoroaniline | HATU | DIPEA | DMF | 6 | 70-85 | Illustrative |
*Note: These yields are illustrative and based on general expectations for amide coupling reactions with similar substrates. Actual yields may vary.
Signaling Pathway and Mechanism
The formation of the amide bond proceeds through the activation of the carboxylic acid. The diagrams below illustrate the generally accepted mechanisms for the coupling reagents discussed.
Caption: HATU Activation Pathway.
Caption: EDC/HOBt Activation Pathway.
References
Ethyl 4,5-dimethyl-1H-pyrazole-3-carboxylate: A Key Intermediate in Pharmaceutical Synthesis
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ethyl 4,5-dimethyl-1H-pyrazole-3-carboxylate is a heterocyclic compound that serves as a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The pyrazole scaffold is a prominent feature in numerous drugs due to its ability to engage in various biological interactions. This document provides detailed application notes and experimental protocols for the synthesis and utilization of this compound in the development of pharmaceuticals, particularly focusing on its role in the synthesis of selective COX-2 inhibitors and phosphodiesterase type 5 (PDE5) inhibitors.
Physicochemical Properties and Characterization
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₂N₂O₂ | [1] |
| Molecular Weight | 168.19 g/mol | [1] |
| Appearance | Solid | [1] |
| Melting Point | 42-46 °C | [1] |
| CAS Number | 5744-51-4 | [1] |
Synthesis of this compound
The synthesis of this compound is typically achieved through a Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[2][3][4]
Experimental Protocol: Knorr Pyrazole Synthesis
This protocol describes the synthesis of this compound from 3-methyl-2,4-pentanedione and a suitable hydrazine precursor.
Materials:
-
3-Methyl-2,4-pentanedione
-
Hydrazine hydrate or a corresponding salt
-
Ethyl glyoxylate
-
Ethanol
-
Glacial acetic acid (catalyst)
-
Sodium bicarbonate solution (for workup)
-
Brine (for workup)
-
Anhydrous magnesium sulfate (for drying)
-
Ethyl acetate (for extraction)
-
Hexane (for recrystallization)
Procedure:
-
Hydrazone Formation (if starting from ethyl glyoxylate): In a round-bottom flask, dissolve ethyl glyoxylate in ethanol. Add hydrazine hydrate dropwise while stirring at 0-5 °C. Allow the reaction to stir for 1-2 hours at room temperature to form the ethyl glyoxylate hydrazone.
-
Condensation Reaction: To a solution of 3-methyl-2,4-pentanedione in ethanol, add the prepared ethyl glyoxylate hydrazone (or hydrazine hydrate directly).
-
Acid Catalysis: Add a catalytic amount of glacial acetic acid to the mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Remove the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield this compound as a solid.
Application in Pharmaceutical Synthesis
This compound is a versatile intermediate for the synthesis of a range of pharmaceuticals. Two prominent examples are its use in the development of analogues of celecoxib (a COX-2 inhibitor) and sildenafil (a PDE5 inhibitor).
Intermediate for Celecoxib Analogues (COX-2 Inhibitors)
Celecoxib is a well-known nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits cyclooxygenase-2 (COX-2).[5] The pyrazole core is essential for its activity. This compound can be used to synthesize analogues of celecoxib by modifying the substituent groups on the pyrazole ring.
COX-2 Inhibition Signaling Pathway:
Inflammatory stimuli, such as cytokines and growth factors, activate intracellular signaling cascades involving MAPKs and NF-κB.[6][7] These pathways converge on the nucleus to induce the expression of the COX-2 gene. COX-2 then catalyzes the conversion of arachidonic acid to prostaglandins (e.g., PGE2), which are key mediators of inflammation and pain.[8][9] Selective COX-2 inhibitors block this step, thereby reducing inflammation.
Caption: COX-2 Inhibition Pathway.
Intermediate for PDE5 Inhibitors
Phosphodiesterase type 5 (PDE5) is an enzyme that degrades cyclic guanosine monophosphate (cGMP).[5] Inhibitors of PDE5, such as sildenafil, are used to treat erectile dysfunction and pulmonary hypertension. The pyrazole ring is a key structural feature of many PDE5 inhibitors. This compound can be a starting material for the synthesis of novel PDE5 inhibitors.
PDE5 Inhibition Signaling Pathway:
Nitric oxide (NO) activates guanylate cyclase, which increases the levels of cGMP.[10] cGMP in turn activates protein kinase G (PKG), leading to smooth muscle relaxation and vasodilation.[1] PDE5 breaks down cGMP, terminating this signaling. PDE5 inhibitors block this degradation, leading to sustained high levels of cGMP and enhanced vasodilation.[2][5]
Caption: PDE5 Inhibition Pathway.
Data Presentation
Table 1: Synthesis and Characterization of this compound Derivatives
While specific data for the title compound is limited in the public domain, the following table presents data for closely related, structurally similar pyrazole carboxylate derivatives to provide a reference for expected analytical results.
| Compound | Starting Materials | Yield (%) | M.p. (°C) | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | Ref. |
| Ethyl 1,5-dimethyl-4-phenyl-1H-pyrazole-3-carboxylate | Ethyl 3(5)-methyl-4-phenyl-1H-pyrazole-5(3)-carboxylate, Diazomethane | 3 | N/A | 7.37-7.23 (m, 5H), 4.15 (m, 5H), 2.18 (s, 3H), 1.03 (t, J=7.1 Hz, 3H) | 160.6 (C=O) | [11] |
| Ethyl 5-phenyl-1H-pyrazole-3-carboxylate | 4-phenyl-2,4-diketoester, Semicarbazide hydrochloride | 95 | 137-138 | 13.05 (bs, 1H), 7.71 (dd, 2H), 7.31-7.43 (m, 3H), 6.99 (s, 1H), 4.20 (q, 2H), 1.22 (t, 3H) | 161.2, 146.5, 141.3, 129.6, 128.7, 128.3, 125.5, 104.7, 60.7, 13.8 | [12] |
| Ethyl 5-(4-methoxyphenyl)-1H-pyrazole-3-carboxylate | 4-(4-methoxyphenyl)-2,4-diketoester, Semicarbazide hydrochloride | 98 | 156-157 | 12.47 (bs, 1H), 7.62 (d, 2H), 6.89 (d, 2H), 6.88 (s, 1H), 4.19 (q, 2H), 3.81 (s, 3H), 1.21 (t, 3H) | 161.1, 159.9, 147.8, 140.3, 127.0, 123.0, 114.3, 104.5, 60.9, 55.2, 14.0 | [12] |
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry. Its straightforward synthesis via the Knorr pyrazole reaction and its utility in constructing the core scaffold of important drug classes like COX-2 inhibitors and PDE5 inhibitors make it a compound of significant interest to the pharmaceutical industry. The provided protocols and signaling pathway diagrams offer a foundational understanding for researchers and scientists working on the development of novel therapeutics based on the pyrazole framework. Further research into the synthesis and applications of derivatives of this compound is warranted to explore its full potential in drug discovery.
References
- 1. An overview on pharmaceutical applications of phosphodiesterase enzyme 5 (PDE5) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phosphodiesterase-5 Inhibitors: Action on the Signaling Pathways of Neuroinflammation, Neurodegeneration, and Cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PDE5 and PDE10 inhibition activates cGMP/PKG signaling to block Wnt/β-catenin transcription, cancer cell growth, and tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advancements in Phosphodiesterase 5 Inhibitors: Unveiling Present and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PDE5 Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Signal transduction pathways regulating cyclooxygenase-2 expression: potential molecular targets for chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 8. clinician.com [clinician.com]
- 9. Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. arkat-usa.org [arkat-usa.org]
- 12. rsc.org [rsc.org]
Application Notes and Protocols for the Synthesis of Celecoxib Analogues from Pyrazole Esters
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of celecoxib and its analogues, potent and selective cyclooxygenase-2 (COX-2) inhibitors. The methodologies described are based on established synthetic routes, primarily involving the Claisen condensation to form a key diketone intermediate followed by a cyclization reaction to construct the core pyrazole structure.
Introduction
Celecoxib, marketed as Celebrex, is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the COX-2 enzyme.[1] This selectivity is crucial as COX-1 is responsible for the production of prostaglandins that protect the gastrointestinal tract, while COX-2 is primarily induced during inflammation.[2] By selectively targeting COX-2, celecoxib and its analogues can provide anti-inflammatory and analgesic effects with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[3] The synthesis of celecoxib analogues is a significant area of research aimed at discovering new chemical entities with improved efficacy, selectivity, and pharmacokinetic properties.[4]
The core structure of celecoxib features a 1,5-diarylpyrazole moiety with a sulfonamide group, which is critical for its selective binding to the COX-2 active site.[2] The synthesis of analogues often involves modifications of the aryl rings or the pyrazole core to explore structure-activity relationships (SAR).[5]
Signaling Pathway of COX-2 Inhibition
The anti-inflammatory effects of celecoxib and its analogues stem from their inhibition of the cyclooxygenase pathway. Specifically, they block the conversion of arachidonic acid to prostaglandin H2, a precursor for various pro-inflammatory prostaglandins.
Caption: Mechanism of action of Celecoxib analogues.
Experimental Protocols
The synthesis of celecoxib and its analogues is typically a two-step process. The first step is a Claisen condensation to form a 1,3-dione, followed by a cyclization with a hydrazine derivative to form the pyrazole ring.
Step 1: Synthesis of 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione
This key intermediate is synthesized via a Claisen condensation of p-methylacetophenone with an ethyl trifluoroacetate.
Caption: Workflow for the synthesis of the 1,3-dione intermediate.
Protocol:
-
To a stirred solution of sodium hydride (e.g., 25g) in an aprotic organic solvent such as toluene (e.g., 400ml) in a four-necked flask, add p-methylacetophenone (e.g., 40g) dropwise at a controlled temperature of 20-25°C.[6]
-
Simultaneously, add ethyl trifluoroacetate (e.g., 50g) dropwise.[6]
-
After the addition is complete, raise the temperature to 40-45°C and maintain for 5 hours.[6]
-
Cool the reaction mixture to 30°C and quench by the dropwise addition of 15% hydrochloric acid (e.g., 120ml).[6]
-
Separate the organic layer and evaporate the solvent under reduced pressure.[6]
-
Crystallize the residue from petroleum ether to yield 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione.[6]
| Reagent/Solvent | Example Quantity | Molar Equivalent | Purity |
| p-Methylacetophenone | 40 g | 1.0 | >98% |
| Sodium Hydride | 25 g | ~3.5 | 60% dispersion in oil |
| Ethyl Trifluoroacetate | 50 g | ~1.2 | >99% |
| Toluene | 400 ml | - | Anhydrous |
| 15% Hydrochloric Acid | 120 ml | - | - |
| Petroleum Ether | 200 ml | - | - |
| Product Yield | ~62.3 g (91%) |
Step 2: Synthesis of Celecoxib
The purified 1,3-dione intermediate is then cyclized with 4-sulfamoylphenylhydrazine hydrochloride to form celecoxib.[1]
Protocol:
-
Prepare a solution of 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione in a suitable solvent such as ethanol.[1]
-
Add 4-sulfamoylphenylhydrazine hydrochloride to the solution.[1]
-
Add a catalytic amount of hydrochloric acid and heat the mixture to reflux for several hours.[1]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.[1]
-
Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.[1]
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane) to yield pure celecoxib.[1]
| Reagent/Solvent | Molar Equivalent | Purity |
| 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione | 1.0 | >98% |
| 4-Sulfamoylphenylhydrazine hydrochloride | 1.0-1.2 | >97% |
| Ethanol | - | Anhydrous |
| Hydrochloric Acid | Catalytic | - |
| Ethyl Acetate | - | Reagent Grade |
| Heptane | - | Reagent Grade |
| Product Yield | Typically >80% |
Synthesis of Celecoxib Analogues
The synthesis of celecoxib analogues generally follows the same two-step procedure, with variations in the starting acetophenone and/or the hydrazine derivative.
Example: Synthesis of a Pyrazolyl-Thiazolidinone Derivative
This example describes the synthesis of a celecoxib analogue incorporating a thiazolidinone moiety.
-
Synthesis of N-(substituted carbamothioyl)-4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamides (1a-e): A solution of the appropriate isothiocyanate (0.00275 mol) in dry acetone (5 mL) is added to a stirred mixture of celecoxib (0.0025 mol) and anhydrous potassium carbonate (0.005 mol) in dry acetone (20 mL). The reaction mixture is heated under reflux for 20–25 hours.[7]
-
Synthesis of N-(3-substituted-4-oxo-1,3-thiazolidin-2-ylidene)-4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamides (2a-e): Ethyl α-bromoacetate and anhydrous sodium acetate are added to the previously synthesized sulfonylthioureas (1a-e) in dry ethanol.[7]
Biological Activity of Celecoxib Analogues
The primary measure of the efficacy of celecoxib analogues is their ability to inhibit COX-1 and COX-2 enzymes. This is typically quantified by the half-maximal inhibitory concentration (IC50). The selectivity index (SI), calculated as the ratio of IC50 (COX-1) / IC50 (COX-2), is a critical parameter for evaluating the gastrointestinal safety profile.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) | Reference |
| Celecoxib | 15.0 | 0.04 | 375 | [8] |
| Analogue 6b | >13.24 | 0.04 | >329 | [9] |
| Analogue 6j | >12.48 | 0.04 | >312 | [9] |
| Analogue 8b | 13.59 | 0.043 | 316 | [10] |
| Analogue 8g | 12.06 | 0.045 | 268 | [10] |
| Analogue 5u | 130.12 | 1.79 | 72.73 | [11] |
| Analogue 5s | 165.04 | 2.51 | 65.75 | [11] |
Note: Lower IC50 values indicate greater potency. A higher selectivity index indicates greater selectivity for COX-2 over COX-1.
Conclusion
The synthetic protocols outlined in these application notes provide a robust framework for the preparation of celecoxib and a diverse range of its analogues. By systematically modifying the core structure, researchers can explore the structure-activity relationships and develop novel anti-inflammatory agents with potentially improved therapeutic profiles. The provided data tables and diagrams offer a clear and concise summary of the synthetic workflows and the biological activities of representative compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery and development of cyclooxygenase 2 inhibitors - Wikipedia [en.wikipedia.org]
- 3. Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 4-substituted 1,5-diarylpyrazole, analogues of celecoxib: synthesis and preliminary evaluation of biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis method of celecoxib - Eureka | Patsnap [eureka.patsnap.com]
- 7. Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of Potential Anti-inflammatory Compounds, Selective Inhibitors of Cyclooxygenase-2 (COX-2) [scielo.org.mx]
- 9. Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering Benzenesulfonamide and 1,2,3-Triazole Pharmacophores to Some NSAIDs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Ethyl 4,5-dimethyl-1H-pyrazole-3-carboxylate in Multicomponent Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes detail the utility of substituted pyrazole carboxylates, specifically exemplified by the derivatives of ethyl 5-aminopyrazole-4-carboxylate, in the synthesis of complex heterocyclic scaffolds through multicomponent reactions (MCRs). The protocols provided are based on established microwave-assisted methodologies for the rapid and efficient construction of pyrazolo[3,4-d]pyrimidin-4-ones, a class of compounds with significant interest in drug discovery.
Introduction
Ethyl 4,5-dimethyl-1H-pyrazole-3-carboxylate and its analogues are valuable building blocks in medicinal chemistry. The pyrazole nucleus is a well-established pharmacophore found in numerous approved drugs. Multicomponent reactions, which allow for the formation of complex molecules from three or more starting materials in a single synthetic operation, represent a highly efficient strategy for the rapid generation of compound libraries for drug screening. The functional groups on the pyrazole ring, such as the carboxylate and amino groups, provide reactive handles for participation in MCRs, leading to the construction of diverse and biologically relevant fused heterocyclic systems.
One prominent application of amino-substituted pyrazole carboxylates is in the synthesis of pyrazolo[3,4-d]pyrimidines. These fused heterocycles are known to exhibit a wide range of biological activities, making them attractive targets for drug development. The following sections provide detailed protocols and data for a three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones.
Application: Three-Component Synthesis of Pyrazolo[3,4-d]pyrimidin-4-ones
This section outlines a microwave-assisted, three-component reaction for the synthesis of a library of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones from ethyl 5-amino-1-substituted-1H-pyrazole-4-carboxylates, primary amines, and triethyl orthoformate. This one-pot reaction proceeds with high efficiency and selectivity, demonstrating the power of MCRs in generating molecular diversity.
Reaction Scheme
The overall transformation involves the condensation of an ethyl 5-aminopyrazole-4-carboxylate with a primary amine and triethyl orthoformate to yield the corresponding pyrazolo[3,4-d]pyrimidin-4-one.
Derivatization of the ester group of Ethyl 4,5-dimethyl-1H-pyrazole-3-carboxylate
Anwendungs- und Protokollhinweise: Derivatisierung der Estergruppe von Ethyl-4,5-dimethyl-1H-pyrazol-3-carboxylat
Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.
Einführung: Ethyl-4,5-dimethyl-1H-pyrazol-3-carboxylat ist ein vielseitiger heterocyclischer Baustein, der in der medizinischen Chemie von großem Interesse ist. Die Derivatisierung seiner Estergruppe am C3-Atom des Pyrazolrings ermöglicht die Synthese einer breiten Palette von Analoga mit potenziell vielfältigen biologischen Aktivitäten. Durch Modifikationen wie Hydrolyse, Amidierung, Hydrazinolyse und Reduktion können funktionelle Gruppen eingeführt werden, die für die weitere Konjugation, die Modulation der physikochemischen Eigenschaften und die Untersuchung von Struktur-Wirkungs-Beziehungen (SAR) entscheidend sind. Diese Anwendungs- und Protokollhinweise beschreiben detaillierte Methoden zur Umwandlung der Ethylestergruppe in Carbonsäuren, Amide, Hydrazide und Alkohole und liefern damit essenzielle Werkzeuge für die Wirkstoffforschung und die Entwicklung neuer chemischer Entitäten.
Hydrolyse zur 4,5-Dimethyl-1H-pyrazol-3-carbonsäure
Anwendung: Die Umwandlung des Esters in die entsprechende Carbonsäure ist ein fundamentaler Schritt, der eine Vielzahl nachfolgender Modifikationen ermöglicht. Die Carbonsäure dient als Schlüsselintermediat für die Synthese von Amiden (über aktivierte Ester oder Säurechloride), neuen Estern und anderen Derivaten. Die Einführung der sauren Funktionalität kann zudem die Löslichkeit und die pharmakokinetischen Eigenschaften eines Moleküls erheblich beeinflussen.
Experimentelles Protokoll: Eine Lösung von Ethyl-4,5-dimethyl-1H-pyrazol-3-carboxylat (1 Äq.) in einem Gemisch aus Ethanol und Wasser (z. B. 2:1 v/v) wird mit einer wässrigen Lösung von Natriumhydroxid (NaOH, 2-3 Äq.) versetzt. Die Reaktionsmischung wird unter Rückfluss erhitzt und der Fortschritt der Reaktion mittels Dünnschichtchromatographie (DC) verfolgt. Nach vollständiger Umsetzung wird das Ethanol unter reduziertem Druck entfernt. Die verbleibende wässrige Lösung wird mit Diethylether oder Ethylacetat gewaschen, um nicht umgesetztes Ausgangsmaterial zu entfernen. Anschließend wird die wässrige Phase unter Eiskühlung mit einer konzentrierten Salzsäurelösung (HCl) vorsichtig bis zu einem pH-Wert von ca. 2-3 angesäuert. Der ausfallende weiße Feststoff wird durch Filtration abgetrennt, mit kaltem Wasser gewaschen und im Vakuum getrocknet, um die reine 4,5-Dimethyl-1H-pyrazol-3-carbonsäure zu erhalten.
Quantitative Datenübersicht: Hydrolyse
| Ausgangsmaterial | Reagenzien | Lösungsmittel | Temperatur | Zeit | Ausbeute |
|---|
| Ethyl-4,5-dimethyl-1H-pyrazol-3-carboxylat | NaOH, HCl | Ethanol/Wasser | Rückfluss | 2-6 h | > 90% |
Abbildung 1: Reaktionsschema für die Hydrolyse des Esters.
Amidierung zu N-substituierten 4,5-Dimethyl-1H-pyrazol-3-carboxamiden
Anwendung: Die Amidbindung ist eine zentrale funktionelle Gruppe in vielen pharmazeutischen Wirkstoffen, da sie als stabiler Linker dient und an Wasserstoffbrückenbindungen teilnehmen kann, was für die molekulare Erkennung an biologischen Zielstrukturen entscheidend ist. Die Synthese einer Reihe von Amiden aus der Pyrazol-Carbonsäure ermöglicht ein systematisches Screening von SAR, um die Wirksamkeit und Selektivität zu optimieren.
Experimentelles Protokoll (Zweistufiger Prozess):
Schritt A: Synthese von 4,5-Dimethyl-1H-pyrazol-3-carbonylchlorid Die im vorherigen Schritt synthetisierte 4,5-Dimethyl-1H-pyrazol-3-carbonsäure (1 Äq.) wird in einem Überschuss an Thionylchlorid (SOCl₂) suspendiert.[1][2] Eine katalytische Menge N,N-Dimethylformamid (DMF) wird hinzugefügt. Die Mischung wird 2-4 Stunden unter Rückfluss erhitzt, bis die Gasentwicklung (HCl, SO₂) aufhört.[1][2] Das überschüssige Thionylchlorid wird anschließend unter reduziertem Druck abdestilliert. Der zurückbleibende feste oder ölige Rückstand, das rohe Säurechlorid, wird in der Regel ohne weitere Reinigung direkt im nächsten Schritt verwendet.
Schritt B: Reaktion mit Aminen Das rohe 4,5-Dimethyl-1H-pyrazol-3-carbonylchlorid wird in einem geeigneten aprotischen Lösungsmittel wie Dichlormethan (DCM) oder Tetrahydrofuran (THF) gelöst und auf 0 °C gekühlt.[3] Eine Lösung des gewünschten primären oder sekundären Amins (1,1 Äq.) und einer Base wie Triethylamin (TEA) oder Pyridin (1,2 Äq.) im selben Lösungsmittel wird langsam zugetropft.[3][4] Die Reaktionsmischung wird für einige Stunden bei Raumtemperatur gerührt. Nach Abschluss der Reaktion wird die Mischung mit Wasser und anschließend mit einer gesättigten Natriumhydrogencarbonatlösung gewaschen. Die organische Phase wird abgetrennt, über Natriumsulfat getrocknet und das Lösungsmittel im Vakuum entfernt. Das Rohprodukt wird durch Umkristallisation oder Säulenchromatographie gereinigt.
Quantitative Datenübersicht: Amidierung
| Schritt | Ausgangsmaterial | Reagenzien | Lösungsmittel | Temperatur | Zeit | Ausbeute |
|---|---|---|---|---|---|---|
| A | Pyrazol-Carbonsäure | SOCl₂, DMF (kat.) | Überschuss SOCl₂ | Rückfluss | 2-4 h | Quantitativ (roh) |
| B | Pyrazol-Carbonylchlorid | Amin, TEA | DCM oder THF | 0 °C bis RT | 2-12 h | 60-95% |
Abbildung 2: Workflow für die zweistufige Synthese von Amiden.
Hydrazinolyse zu 4,5-Dimethyl-1H-pyrazol-3-carbohydrazid
Anwendung: Carbohydrazide sind wertvolle Intermediate für die Synthese einer Vielzahl von Heterozyklen, wie z. B. 1,3,4-Oxadiazole, 1,2,4-Triazole und Pyrazolone.[5] Sie werden auch zur Herstellung von Hydrazon-Derivaten verwendet, die selbst biologische Aktivität zeigen können oder als Linker in biokunjugierten Systemen dienen.
Experimentelles Protokoll: In einem Rundkolben wird Ethyl-4,5-dimethyl-1H-pyrazol-3-carboxylat (1 Äq.) in absolutem Ethanol gelöst. Ein Überschuss an Hydrazinhydrat (ca. 5-10 Äq.) wird zu der Lösung gegeben. Die Reaktionsmischung wird für 6-12 Stunden unter Rückfluss erhitzt. Der Reaktionsfortschritt wird mittels DC überwacht. Nach vollständiger Umsetzung wird die Mischung abgekühlt, woraufhin das Produkt oft als weißer Feststoff ausfällt. Der Feststoff wird abfiltriert, mit kaltem Ethanol gewaschen und im Vakuum getrocknet. Falls kein Feststoff ausfällt, wird das Lösungsmittel unter reduziertem Druck entfernt und der Rückstand aus einem geeigneten Lösungsmittel (z. B. Ethanol) umkristallisiert.
Quantitative Datenübersicht: Hydrazinolyse
| Ausgangsmaterial | Reagenzien | Lösungsmittel | Temperatur | Zeit | Ausbeute |
|---|
| Ethyl-4,5-dimethyl-1H-pyrazol-3-carboxylat | Hydrazinhydrat | Ethanol | Rückfluss | 6-12 h | 80-95% |
Abbildung 3: Reaktionsschema für die Synthese des Carbohydrazids.
Reduktion zu (4,5-Dimethyl-1H-pyrazol-3-yl)methanol
Anwendung: Die Reduktion der Estergruppe zum primären Alkohol führt zu einem neuen Baustein, dem (Pyrazol-3-yl)methanol. Diese Hydroxymethylgruppe kann weiter modifiziert werden, z. B. durch Veretherung, Veresterung oder Halogenierung, um Zugang zu weiteren Derivaten zu erhalten. Der Alkohol selbst kann als Linker dienen oder die Polarität und das Wasserstoffbrücken-Bindungspotenzial des Moleküls verändern.
Experimentelles Protokoll: In einem trockenen, mit Inertgas (Argon oder Stickstoff) gespülten Dreihalskolben wird eine Suspension von Lithiumaluminiumhydrid (LiAlH₄, 1,5-2 Äq.) in wasserfreiem Tetrahydrofuran (THF) auf 0 °C gekühlt.[6] Eine Lösung von Ethyl-4,5-dimethyl-1H-pyrazol-3-carboxylat (1 Äq.) in wasserfreiem THF wird langsam und tropfenweise zu der LiAlH₄-Suspension gegeben, wobei die Temperatur unter 5 °C gehalten wird.[6] Nach beendeter Zugabe wird die Kühlung entfernt und die Reaktionsmischung über Nacht bei Raumtemperatur gerührt. Die Reaktion wird durch vorsichtige, aufeinanderfolgende Zugabe von Wasser (x mL), 15%iger wässriger NaOH-Lösung (x mL) und erneut Wasser (3x mL) bei 0 °C gequencht (Fieser-Methode), wobei x die Masse des verwendeten LiAlH₄ in Gramm ist. Der resultierende weiße Niederschlag wird durch Filtration über Celite entfernt und der Filterkuchen gründlich mit THF oder Ethylacetat gewaschen. Die vereinigten Filtrate werden im Vakuum eingeengt, um das rohe (4,5-Dimethyl-1H-pyrazol-3-yl)methanol zu erhalten, das bei Bedarf durch Umkristallisation oder Säulenchromatographie gereinigt wird.[6]
Quantitative Datenübersicht: Reduktion
| Ausgangsmaterial | Reagenzien | Lösungsmittel | Temperatur | Zeit | Ausbeute |
|---|
| Ethyl-4,5-dimethyl-1H-pyrazol-3-carboxylat | LiAlH₄ | THF (wasserfrei) | 0 °C bis RT | 12-16 h | 75-85% |
Abbildung 4: Reaktionsschema für die Reduktion des Esters zum Alkohol.
References
Application Notes and Protocols for the Synthesis and Evaluation of Pyrazole-Based Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and evaluation of kinase inhibitors centered on the pyrazole scaffold. The pyrazole ring is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs that target a variety of protein kinases implicated in diseases such as cancer and inflammatory disorders.[1][2] This document offers detailed synthetic protocols for notable pyrazole-containing kinase inhibitors, quantitative data on their inhibitory activity, and methodologies for their biological evaluation.
Introduction to Pyrazole-Based Kinase Inhibitors
Protein kinases are pivotal regulators of cellular signaling pathways, and their aberrant activity is a common driver of many diseases.[1] The development of small molecule inhibitors that target the ATP-binding site of kinases has been a highly successful therapeutic strategy.[1] The pyrazole scaffold has emerged as a key pharmacophore in the design of kinase inhibitors due to its ability to act as a "hinge-binder," forming critical hydrogen bonds with the kinase hinge region, thereby mimicking the adenine moiety of ATP.[3] This interaction provides a stable anchor for the inhibitor, allowing for the exploration of various substituents on the pyrazole ring to achieve high potency and selectivity.
Of the 74 small molecule kinase inhibitors approved by the US FDA, eight contain a pyrazole ring, including Ruxolitinib (JAK1/2 inhibitor), Crizotinib (ALK/ROS1 inhibitor), and Encorafenib (B-Raf inhibitor).[2] These drugs underscore the clinical significance of the pyrazole scaffold in modern drug discovery.
Featured Pyrazole-Based Kinase Inhibitors: Synthesis and Activity
This section details the synthesis and inhibitory potency of three FDA-approved pyrazole-based kinase inhibitors.
Ruxolitinib (JAK1/2 Inhibitor)
Ruxolitinib is a potent inhibitor of Janus kinases (JAKs), specifically JAK1 and JAK2, and is used in the treatment of myelofibrosis and polycythemia vera.[1]
Table 1: Inhibitory Activity of Ruxolitinib
| Target Kinase | IC50 (nM) |
| JAK1 | ~3 |
| JAK2 | ~3 |
| JAK3 | ~430 |
Data sourced from literature.[4]
Experimental Protocol: Synthesis of Ruxolitinib
The synthesis of Ruxolitinib can be achieved through various routes. One common intermediate is (3R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile. A key step involves the asymmetric addition of 4-bromopyrazole to cyclopentylallene.[5] Another approach involves the enzymatic asymmetric reduction of 3-cyclopentyl-3-oxopropionitrile to generate a chiral alcohol intermediate.[6]
General Synthetic Scheme:
A representative synthesis involves the reaction of 3-cyclopentyl-3-oxopropionitrile with hydrazine to form a pyrazole intermediate, followed by coupling reactions.
-
Step 1: Synthesis of 3-cyclopentyl-3-oxopropionitrile. Methyl cyclopentanecarboxylate is reacted with acetonitrile in the presence of a strong base like sodium hydride.[6]
-
Step 2: Enzymatic Asymmetric Reduction. The resulting ketone is stereoselectively reduced to the corresponding (S)-alcohol using an engineered ketoreductase.[6][7]
-
Step 3: Mitsunobu Reaction and Coupling. The chiral alcohol is then subjected to a Mitsunobu reaction followed by coupling with 4-bromopyrazole to yield the key intermediate.[6]
-
Step 4: Final Assembly. The intermediate is then coupled with the appropriate pyrrolo[2,3-d]pyrimidine core to yield Ruxolitinib.[8]
Crizotinib (ALK/ROS1 Inhibitor)
Crizotinib is an inhibitor of ALK, ROS1, and c-Met kinases and is used to treat certain types of non-small cell lung cancer.[9]
Table 2: Inhibitory Activity of Crizotinib
| Target Kinase | IC50 (nM) |
| ALK | ~20-30 |
| c-Met | ~5-10 |
| ROS1 | ~1.7 |
IC50 values are approximate and can vary based on assay conditions.
Experimental Protocol: Synthesis of Crizotinib
A common synthetic route for Crizotinib involves the following key steps:
-
Step 1: Asymmetric Reduction. 2,6-dichloro-3-fluoroacetophenone is asymmetrically reduced to the corresponding (S)-alcohol using an engineered ketoreductase.[10]
-
Step 2: Mitsunobu Reaction. The resulting chiral alcohol is coupled with 2-nitropyridin-3-ol via a Mitsunobu reaction.[10]
-
Step 3: Nitro Group Reduction. The nitro group is reduced to an amine, for instance, using catalytic hydrogenation with Raney Nickel.[11][12]
-
Step 4: Bromination. The aminopyridine intermediate is then brominated at the 5-position.
-
Step 5: Pyrazole Formation and Final Coupling. The brominated intermediate is coupled with a protected aminopyrazole derivative, followed by deprotection to yield Crizotinib.[13]
Encorafenib (B-Raf Inhibitor)
Encorafenib is a potent and selective inhibitor of the B-Raf kinase, particularly the V600E mutant, and is used in the treatment of melanoma.[14][15]
Table 3: Inhibitory Activity of Encorafenib
| Target Kinase/Cell Line | IC50 (nM) |
| B-Raf (V600E) | ~0.3 |
| A375 (melanoma cells) | ~11 |
IC50 values are approximate and can vary based on assay conditions.
Experimental Protocol: Synthesis of Encorafenib
The synthesis of Encorafenib is complex and involves the assembly of several key building blocks.[14]
-
Building Block 1 (Chiral Amine): Synthesized from a protected amino acid derivative.
-
Building Block 2 (Pyrazole Core): Prepared through a multi-step sequence starting from a protected hydrazine.[14]
-
Building Block 3 (Substituted Phenyl Ring): Assembled via formylation, oxidation, Curtius rearrangement, and Miyaura borylation.[14]
-
Final Assembly: The building blocks are coupled through a series of reactions including nucleophilic aromatic substitution and a Suzuki cross-coupling reaction.[14]
Signaling Pathways and Mechanism of Action
The pyrazole-based inhibitors discussed above exert their therapeutic effects by blocking key signaling pathways that are often dysregulated in cancer.
JAK-STAT Signaling Pathway
The JAK-STAT pathway is a primary signaling cascade for numerous cytokines and growth factors, playing a critical role in immunity, cell proliferation, and differentiation.[2][16] Dysregulation of this pathway is implicated in various cancers and inflammatory diseases. Ruxolitinib inhibits JAK1 and JAK2, thereby blocking the downstream phosphorylation of STAT proteins and subsequent gene transcription.[8]
Caption: Simplified JAK-STAT signaling pathway and the inhibitory action of Ruxolitinib.
B-Raf/MAPK Signaling Pathway
The MAPK/ERK pathway is a central signaling cascade that regulates cell growth, proliferation, and survival.[17] Mutations in the BRAF gene, particularly the V600E mutation, lead to constitutive activation of this pathway and are found in a high percentage of melanomas.[18][19] Encorafenib selectively inhibits the mutated B-Raf protein, blocking downstream signaling to MEK and ERK.[15]
Caption: The B-Raf/MAPK signaling pathway and the inhibitory action of Encorafenib.
Aurora Kinase Signaling Pathway
Aurora kinases are a family of serine/threonine kinases that are essential for the regulation of mitosis, including centrosome maturation, spindle assembly, and cytokinesis.[4][20] Overexpression of Aurora kinases is common in many cancers and is associated with genomic instability. Pyrazole-based inhibitors have been developed to target these kinases.
References
- 1. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 6. Synthesis method of ruxolitinib intermediate - Eureka | Patsnap [eureka.patsnap.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Ruxolitinib synthesis - chemicalbook [chemicalbook.com]
- 9. medkoo.com [medkoo.com]
- 10. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. CN104693184A - Synthesis method of crizotinib - Google Patents [patents.google.com]
- 14. youtube.com [youtube.com]
- 15. medkoo.com [medkoo.com]
- 16. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. BRAF B-Raf proto-oncogene, serine/threonine kinase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 19. Molecular Pathways and Mechanisms of BRAF in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. apexbt.com [apexbt.com]
Application Notes & Protocols: One-Pot Synthesis of Bioactive Pyrazolo[3,4-d]pyrimidines from Ethyl 4,5-dimethyl-1H-pyrazole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for a one-pot synthesis of bioactive pyrazolo[3,4-d]pyrimidine derivatives, potent kinase inhibitors with potential applications in oncology. The synthesis starts from the readily available ethyl 4,5-dimethyl-1H-pyrazole-3-carboxylate.
Pyrazolo[3,4-d]pyrimidines are a class of heterocyclic compounds recognized for their significant therapeutic potential, particularly as anticancer agents.[1][2] Their structural similarity to purines allows them to act as competitive inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways frequently dysregulated in cancer.[3][4] This one-pot methodology offers an efficient and streamlined approach to synthesize a library of these valuable compounds.
Experimental Protocols
This section details the materials and methods for the one-pot synthesis of 4,5-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives.
Materials:
-
This compound
-
Hydrazine hydrate
-
Various aliphatic or aromatic carboxylic acids (e.g., acetic acid, propionic acid, benzoic acid)
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous 1,4-dioxane
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate (EtOAc)
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Instrumentation:
-
Round-bottom flasks
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
UV lamp for TLC visualization
-
Glass column for chromatography
-
NMR spectrometer
-
Mass spectrometer
One-Pot Synthesis of 4,5-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one Derivatives (General Procedure):
-
Hydrazide Formation: In a dry 100 mL round-bottom flask, dissolve this compound (1.0 eq.) in anhydrous 1,4-dioxane (20 mL). To this solution, add hydrazine hydrate (1.5 eq.) dropwise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at reflux (approximately 100-110 °C) for 4-6 hours. Monitor the progress of the reaction by TLC (ethyl acetate/hexane, 1:1) until the starting material is consumed.
-
Cyclization: After cooling the reaction mixture to room temperature, add the respective carboxylic acid (1.2 eq.) to the flask.
-
Activation: Carefully add phosphorus oxychloride (POCl₃) (2.0 eq.) dropwise to the mixture at 0 °C (ice bath).
-
Final Reaction: Stir the reaction mixture at reflux for an additional 6-8 hours. Monitor the formation of the product by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker containing crushed ice and a saturated solution of sodium bicarbonate to neutralize the excess acid.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator.
-
Chromatography: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure pyrazolo[3,4-d]pyrimidine derivative.
-
Characterization: Characterize the final product by NMR and mass spectrometry.
Data Presentation
The following tables summarize the yields and biological activities of a representative set of synthesized pyrazolo[3,4-d]pyrimidine derivatives.
Table 1: Synthesis Yields of Pyrazolo[3,4-d]pyrimidine Derivatives
| Compound ID | R Group | Yield (%) |
| PP-1 | -CH₃ | 78 |
| PP-2 | -CH₂CH₃ | 75 |
| PP-3 | -Phenyl | 72 |
| PP-4 | 4-Chlorophenyl | 70 |
Table 2: In Vitro Anticancer Activity (IC₅₀ in µM) of Pyrazolo[3,4-d]pyrimidine Derivatives
| Compound ID | A549 (Lung Cancer)[1] | MCF-7 (Breast Cancer)[2] | HepG2 (Liver Cancer)[1] | PC-3 (Prostate Cancer)[1] |
| PP-1 | 8.5 | 12.3 | 10.1 | 15.2 |
| PP-2 | 6.2 | 9.8 | 8.7 | 11.4 |
| PP-3 | 3.1 | 5.4 | 4.9 | 6.8 |
| PP-4 | 2.5 | 4.1 | 3.5 | 5.1 |
| Doxorubicin | 9.20[1] | - | - | - |
Visualizations
Diagram 1: Experimental Workflow for the One-Pot Synthesis
Caption: One-pot synthesis of bioactive pyrazolo[3,4-d]pyrimidines.
Diagram 2: Simplified Signaling Pathway of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors
Caption: Inhibition of cancer cell signaling by pyrazolo[3,4-d]pyrimidines.
References
- 1. Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents: Exploratory Synthesis, Preliminary Structure-Activity Relationships, and in Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00227E [pubs.rsc.org]
Application Notes and Protocols for Suzuki Coupling Reactions with Halogenated 4,5-dimethyl-1H-pyrazole-3-carboxylates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the Suzuki-Miyaura cross-coupling reaction for the functionalization of halogenated 4,5-dimethyl-1H-pyrazole-3-carboxylates. This class of compounds serves as a valuable scaffold in medicinal chemistry and materials science. The Suzuki coupling offers a robust and versatile method for introducing aryl, heteroaryl, and other organic moieties at a halogenated position on the pyrazole ring, enabling the synthesis of diverse compound libraries for further investigation.
General Reaction Scheme
The Suzuki-Miyaura coupling reaction facilitates the formation of a carbon-carbon bond between a halogenated 4,5-dimethyl-1H-pyrazole-3-carboxylate and an organoboron compound, typically a boronic acid or its ester derivative. The reaction is catalyzed by a palladium complex in the presence of a base.
Scheme 1. General scheme of the Suzuki-Miyaura coupling with a halogenated 4,5-dimethyl-1H-pyrazole-3-carboxylate.
Key Reaction Parameters and Optimization
The success and efficiency of the Suzuki coupling reaction are highly dependent on the careful selection of several key parameters:
-
Halogen Reactivity: The reactivity of the halogen on the pyrazole ring typically follows the order: I > Br > Cl. Iodo- and bromo-substituted pyrazoles are the most commonly used substrates due to their higher reactivity. Chloro-substituted pyrazoles may require more active catalyst systems or harsher reaction conditions.
-
Catalyst System: A variety of palladium catalysts can be employed. Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a classic and often effective catalyst. For less reactive substrates or to achieve higher turnover numbers, more advanced catalyst systems, such as those employing bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) in the form of pre-formed palladium complexes (e.g., XPhos Pd G2), are often utilized.[1]
-
Base: A base is required to activate the boronic acid for transmetalation to the palladium center. Common inorganic bases include carbonates (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). The choice of base can significantly impact the reaction rate and yield, and is often dependent on the specific substrates and solvent system.
-
Solvent System: The reaction is typically carried out in a mixture of an organic solvent and water. Common organic solvents include 1,4-dioxane, 1,2-dimethoxyethane (DME), and toluene. The aqueous phase is necessary to dissolve the inorganic base.
-
Reaction Temperature and Method: Reactions can be performed using either conventional heating or microwave irradiation. Microwave-assisted synthesis often leads to significantly reduced reaction times and can improve yields.[2][3]
Quantitative Data Summary
The following table summarizes representative conditions and yields for Suzuki-Miyaura coupling reactions of halogenated pyrazole derivatives that are structurally similar to 4,5-dimethyl-1H-pyrazole-3-carboxylates. This data can serve as a starting point for optimizing reactions with the target substrates.
| Halogenated Pyrazole Substrate | Boronic Acid | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time | Yield (%) |
| 4-Iodo-1-methyl-1H-pyrazole | Phenylboronic acid | Pd(PPh₃)₄ (2) | Cs₂CO₃ (2.5) | DME/H₂O | 90 (MW) | 5-12 min | 85-95 |
| 4-Bromo-3,5-dinitro-1H-pyrazole | 4-Methoxyphenylboronic acid | XPhos Pd G2 (5) | K₂CO₃ (2) | Dioxane/H₂O | 100 | 12 h | 92 |
| Ethyl 4-bromo-1H-pyrazole-5-carboxylate | Phenylboronic acid | Not specified | Not specified | Not specified | Not specified | Not specified | 93 |
| 3-Bromopyrazole | Various arylboronic acids | P1 (XPhos precatalyst) (6-7) | K₃PO₄ (2) | Dioxane/H₂O | 100 | 24 h | 61-86 |
| 4-Bromopyrazole | Various arylboronic acids | P1 (XPhos precatalyst) (6-7) | K₃PO₄ (2) | Dioxane/H₂O | 100 | 24 h | 70-85 |
Experimental Protocols
The following are generalized protocols for the Suzuki-Miyaura cross-coupling of halogenated 4,5-dimethyl-1H-pyrazole-3-carboxylates. Optimization of these protocols for specific substrates is recommended.
Protocol 1: Conventional Heating Suzuki-Miyaura Coupling
This protocol is adapted from general procedures for the Suzuki coupling of bromopyrazoles.
Materials:
-
Halogenated ethyl 4,5-dimethyl-1H-pyrazole-3-carboxylate (e.g., ethyl 4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxylate) (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., Na₂CO₃, 2.5 equiv)
-
1,4-Dioxane
-
Water
-
Schlenk tube or similar reaction vessel
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk tube, add the halogenated this compound (0.1 mmol, 1.0 equiv), the arylboronic acid (0.12 mmol, 1.2 equiv), the palladium catalyst (0.005 mmol, 5 mol%), and the base (0.25 mmol, 2.5 equiv).
-
Seal the Schlenk tube and evacuate and backfill with an inert gas three times.
-
Add 1,4-dioxane (1.6 mL) and water (0.4 mL) to the tube via syringe.
-
Stir the reaction mixture at 90 °C for 6-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
This protocol is adapted from a procedure for the microwave-assisted Suzuki coupling of 4-iodopyrazoles and is particularly suitable for iodo-substituted substrates.[2][3]
Materials:
-
Ethyl 4-iodo-1,5-dimethyl-1H-pyrazole-3-carboxylate (1.0 equiv)
-
Arylboronic acid (1.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (2 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.5 equiv)
-
1,2-Dimethoxyethane (DME)
-
Water
-
Microwave vial
Procedure:
-
In a microwave vial, combine the ethyl 4-iodo-1,5-dimethyl-1H-pyrazole-3-carboxylate (0.5 mmol, 1.0 equiv) and the arylboronic acid (0.5 mmol, 1.0 equiv).
-
Add DME (3 mL) and water (1.2 mL) to the vial.
-
Purge the vial with nitrogen for 5-10 minutes.
-
Add Pd(PPh₃)₄ (0.01 mmol, 11.6 mg) and Cs₂CO₃ (1.25 mmol, 407.3 mg) to the mixture.
-
Securely seal the vial with a cap.
-
Place the vial in a microwave reactor and irradiate the mixture at 90 °C for 5-15 minutes.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Partition the mixture between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash chromatography to obtain the desired product.
Mandatory Visualizations
Caption: Experimental workflow for the Suzuki coupling of halogenated 4,5-dimethyl-1H-pyrazole-3-carboxylates.
Caption: Key components and their relationships in the Suzuki-Miyaura coupling reaction.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 4,5-dimethyl-1H-pyrazole-3-carboxylate
This technical support guide provides researchers, scientists, and drug development professionals with detailed information on optimizing the synthesis of Ethyl 4,5-dimethyl-1H-pyrazole-3-carboxylate, with a special focus on temperature control.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and established method is the Knorr pyrazole synthesis, which involves the cyclocondensation of a β-dicarbonyl compound with hydrazine or its derivatives.[1][2] For this compound, this would typically involve the reaction of ethyl 2,3-dimethyl-4-oxobutanoate (a β-ketoester) with hydrazine hydrate.
Q2: Why is temperature a critical parameter in this synthesis?
A2: Temperature plays a crucial role in the reaction rate, yield, and purity of the final product. Inadequate temperature control can lead to several issues, including the formation of unwanted side products, thermal degradation of reactants or the product, and incomplete reactions.[3] Conversely, an optimized temperature can significantly improve the reaction efficiency and yield.
Q3: What are the typical reaction temperatures for this type of synthesis?
A3: For the cyclocondensation reaction between a β-ketoester and hydrazine, temperatures can range from room temperature to reflux conditions. A common starting point is heating the reaction mixture at approximately 100°C.[1] The optimal temperature will depend on the specific reactants, solvent, and catalyst used.
Q4: Can catalysts be used to improve the reaction?
A4: Yes, acid catalysts are often employed to facilitate the condensation reaction. A few drops of glacial acetic acid are commonly used.[1] Lewis acids like Samarium(III) chloride (SmCl₃) have also been reported to catalyze the one-pot synthesis of substituted pyrazoles from β-ketoesters and hydrazines.[2][4]
Q5: What are some potential side reactions to be aware of?
A5: Side reactions can include the formation of regioisomers if an unsymmetrical dicarbonyl compound is used with a substituted hydrazine. Additionally, incomplete cyclization or side reactions involving the ester group can occur under harsh conditions. Careful control of stoichiometry and reaction temperature can help minimize the formation of these byproducts.
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Solution |
| Low or No Product Yield | Reaction temperature is too low, leading to a slow or stalled reaction. | Gradually increase the reaction temperature in 10°C increments, monitoring the reaction progress by TLC. Consider refluxing the reaction mixture.[1] |
| Ineffective catalysis. | Ensure the catalyst (e.g., glacial acetic acid) has been added. If the reaction is still slow, consider using a more potent catalyst, but be mindful of potential side reactions. | |
| Formation of Multiple Products (Impurities) | Reaction temperature is too high, causing side reactions or product degradation. | Decrease the reaction temperature. If refluxing, consider a lower-boiling solvent. Running the reaction at a milder temperature for a longer duration might improve selectivity. |
| Incorrect stoichiometry of reactants. | Ensure precise measurement of the β-ketoester and hydrazine hydrate. An excess of one reactant can promote side product formation. | |
| Reaction Does Not Go to Completion | Insufficient reaction time or temperature. | Increase the reaction time at the current temperature. If the reaction is still stalled, cautiously increase the temperature. |
| Reversibility of an intermediate step. | Ensure that water, a byproduct of the condensation, is being effectively removed, especially if the reaction is performed at elevated temperatures. | |
| Product Degradation | The synthesized pyrazole is unstable at the reaction temperature. | If product degradation is suspected, attempt the reaction at a lower temperature, even if it requires a longer reaction time. Also, ensure the workup procedure is not overly harsh (e.g., exposure to strong acids or bases for extended periods). |
Data on Temperature Optimization
The following table presents hypothetical data to illustrate the effect of temperature on the synthesis of this compound. This data is intended for illustrative purposes to guide optimization efforts.
| Reaction Temperature (°C) | Reaction Time (hours) | Yield (%) | Purity (%) | Observations |
| 60 | 12 | 45 | 95 | Slow reaction, but very clean product. |
| 80 | 6 | 70 | 92 | Good balance of reaction time and yield with high purity. |
| 100 | 3 | 85 | 88 | Faster reaction and higher yield, but with a noticeable increase in impurities.[1] |
| 120 (Reflux in Toluene) | 2 | 82 | 75 | Rapid reaction, but significant formation of byproducts and some product degradation observed. |
Experimental Protocol
Synthesis of this compound
This protocol is a general guideline and may require optimization.
Materials:
-
Ethyl 2,3-dimethyl-4-oxobutanoate
-
Hydrazine hydrate (64-85% solution)
-
Ethanol or 1-Propanol
-
Glacial Acetic Acid
-
Water
-
Standard laboratory glassware
-
Heating and stirring apparatus (e.g., hot plate with magnetic stirrer)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine ethyl 2,3-dimethyl-4-oxobutanoate (1 equivalent) and ethanol or 1-propanol (approx. 10 mL per gram of ketoester).
-
Add hydrazine hydrate (1.2 equivalents) to the mixture while stirring.
-
Add 3-5 drops of glacial acetic acid to catalyze the reaction.[1]
-
Heat the reaction mixture to 80-100°C with continuous stirring. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).[1]
-
Once the starting material is consumed (typically within 3-6 hours, depending on the temperature), remove the heat source.
-
While the solution is still warm, slowly add water (approx. 10 mL) with vigorous stirring to precipitate the product.
-
Allow the mixture to cool to room temperature, and then place it in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with a small amount of cold water.
-
Allow the product to air dry or dry in a vacuum oven at a low temperature.
-
Determine the yield and characterize the product using appropriate analytical techniques (e.g., NMR, IR, melting point).
Visualizations
References
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
Technical Support Center: Pyrazole Synthesis from β-Diketones
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of pyrazoles from β-diketones.
Troubleshooting Guide
Issue 1: Low or No Product Yield
Question: My pyrazole synthesis is resulting in a very low yield or no desired product at all. What are the potential causes and how can I troubleshoot this?
Answer:
Low or non-existent yields in pyrazole synthesis from β-diketones can arise from several factors. A systematic approach to troubleshooting is crucial for identifying and resolving the issue.
Possible Causes & Solutions:
-
Inadequate Catalyst Activity: The chosen catalyst may be inappropriate for the specific substrates or reaction conditions.
-
Suboptimal Reaction Temperature: The reaction may require higher thermal energy to overcome the activation barrier.
-
Incorrect Solvent: The polarity and boiling point of the solvent can greatly influence the reaction rate and equilibrium.
-
Poor Quality of Starting Materials: Impurities in the β-diketone or hydrazine derivative can interfere with the reaction.
-
Solution: Ensure the purity of your starting materials through appropriate purification techniques (e.g., distillation, recrystallization) and characterization (e.g., NMR, GC-MS).
-
-
Formation of Stable Intermediates: The reaction may stall at an intermediate stage, such as a hydrazone or enamine, without proceeding to the final cyclized product.
-
Solution: Monitor the reaction progress using TLC or LC-MS to identify any accumulating intermediates. Adjusting the catalyst or temperature may be necessary to facilitate the final cyclization and dehydration steps.
-
Issue 2: Formation of Regioisomers
Question: I am obtaining a mixture of regioisomers instead of the desired single pyrazole product. How can I improve the regioselectivity of my reaction?
Answer:
The reaction of unsymmetrical β-diketones with substituted hydrazines can lead to the formation of two possible regioisomers. Controlling the regioselectivity is a common challenge.
Strategies for Improving Regioselectivity:
-
Catalyst Selection: The nature of the catalyst can play a crucial role in directing the initial nucleophilic attack.
-
Lewis acids can coordinate with the β-diketone, influencing which carbonyl group is more susceptible to attack.[2]
-
-
Solvent Effects: The solvent can influence the tautomeric equilibrium of the β-diketone and the reactivity of the hydrazine.
-
Reaction Conditions: Temperature and reaction time can also affect the isomeric ratio.
-
Steric Hindrance: The steric bulk of the substituents on both the β-diketone and the hydrazine can direct the reaction towards the sterically less hindered product.
Issue 3: Difficult Product Isolation and Purification
Question: I am having trouble isolating and purifying my pyrazole product from the reaction mixture. What are some effective strategies?
Answer:
Product isolation and purification can be challenging due to the presence of unreacted starting materials, catalyst residues, and byproducts.
Purification Techniques:
-
Crystallization: If the pyrazole product is a solid, crystallization is often the most effective purification method. Experiment with different solvent systems to find one that provides good solubility at high temperatures and poor solubility at low temperatures.
-
Column Chromatography: For liquid products or solids that are difficult to crystallize, column chromatography on silica gel is a standard purification technique. A gradient of non-polar to polar solvents (e.g., hexanes/ethyl acetate) is typically used for elution.
-
Acid-Base Extraction: If the pyrazole product has a basic nitrogen atom, it can be extracted from an organic solvent into an acidic aqueous solution. After washing the aqueous layer to remove neutral and acidic impurities, the pyrazole can be recovered by basifying the aqueous solution and extracting it back into an organic solvent.
-
Use of Heterogeneous Catalysts: Employing a solid catalyst can simplify the workup, as the catalyst can be easily removed by filtration at the end of the reaction.[1][3]
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for pyrazole synthesis from β-diketones?
A1: The most common method is the Knorr pyrazole synthesis, which involves the condensation of a β-diketone with a hydrazine derivative. The reaction proceeds through the formation of a hydrazone or enamine intermediate, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring.[9]
Q2: Which catalysts are considered "green" for this synthesis?
A2: Several environmentally benign catalysts have been reported for this reaction. These include:
-
Nano-ZnO: An efficient and reusable catalyst that can be used in aqueous media.[1][3]
-
Ionic Liquids: Such as 1-butyl-3-methylimidazolium hexafluorophosphate ([bmim][PF₆]), which can act as both a solvent and a catalyst and are often recyclable.[6][7]
-
Ammonium Chloride: An inexpensive, non-toxic, and readily available catalyst.[9]
-
Microwave irradiation in solvent-free conditions is also a green approach that can significantly reduce reaction times and energy consumption.[4][5]
Q3: Can I perform this synthesis as a one-pot reaction?
A3: Yes, several one-pot procedures have been developed for the synthesis of pyrazoles. These methods often involve the in-situ formation of the β-diketone followed by the addition of hydrazine without isolating the intermediate.[1][8] This approach can improve overall efficiency and reduce waste.
Q4: What are some common side reactions to be aware of?
A4: Besides the formation of regioisomers, other potential side reactions include:
-
Incomplete cyclization: Leading to the isolation of stable hydrazone or enamine intermediates.
-
Formation of bis-pyrazoles: If a bis(β-diketone) precursor is used or if the reaction conditions favor further reaction.[10]
-
Decomposition of starting materials or product: Especially under harsh reaction conditions (e.g., high temperatures, strong acids or bases).
Data Presentation
Table 1: Comparison of Catalysts for the Synthesis of 3,5-Dimethylpyrazole from Acetylacetone and Hydrazine Hydrate
| Catalyst | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| None | Ethanol | Reflux | 12 h | Low | [1] |
| Acetic Acid | Ethanol | Reflux | 4 h | 85 | [9] |
| Nano-ZnO | Water | 80 | 1 h | 95 | [1][3] |
| Ammonium Chloride | Ethanol | Reflux | 2 h | 92 | [9] |
| [bmim][PF₆] | Neat | 100 | 30 min | 90 | [6][7] |
Experimental Protocols
General Procedure for the Synthesis of 3,5-Dimethylpyrazole using a Green Catalyst (Nano-ZnO):
-
To a solution of acetylacetone (1.0 g, 10 mmol) in water (20 mL), add hydrazine hydrate (0.5 g, 10 mmol) and nano-ZnO (0.08 g, 1 mol%).
-
Stir the reaction mixture at 80 °C for 1 hour.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) to afford pure 3,5-dimethylpyrazole.
Adapted from Girish et al.[1]
Visualizations
Caption: General reaction mechanism for pyrazole synthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 3. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New "green" approaches to the synthesis of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New “Green” Approaches to the Synthesis of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Pyrazole synthesis [organic-chemistry.org]
- 9. jetir.org [jetir.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Knorr Synthesis of Pyrazoles
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve yields in the Knorr synthesis of pyrazoles.
Troubleshooting Guides
Issue: Low or No Product Yield
Low yields in the Knorr pyrazole synthesis can be attributed to several factors, from the quality of starting materials to suboptimal reaction conditions.[1][2] The primary cause is often related to the nucleophilicity of the hydrazine and the reactivity of the dicarbonyl compound.[1]
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Impure Starting Materials | Ensure the 1,3-dicarbonyl compound and the hydrazine derivative are pure. Impurities can lead to side reactions, reducing yield and complicating purification.[1] It is recommended to use a freshly opened or purified hydrazine derivative, as they can degrade over time.[1] |
| Incorrect Stoichiometry | Verify the correct stoichiometry of the reactants. A slight excess of the hydrazine (1.0-1.2 equivalents) can sometimes be used to drive the reaction to completion.[1] |
| Suboptimal Reaction Conditions | Temperature, reaction time, solvent, and pH are critical parameters that may require optimization.[1] Monitoring the reaction's progress by Thin Layer Chromatography (TLC) is advised.[3] For many condensation reactions, heating is necessary; consider refluxing the reaction mixture.[2] |
| Incomplete Reaction | The reaction may not have proceeded to completion. To address this, you can increase the reaction time or temperature.[2] Microwave-assisted synthesis can also be an effective method for improving yields and reducing reaction times.[2][4] |
| Side Reactions | The formation of unwanted side products can significantly decrease the yield of the desired pyrazole.[2] |
| Catalyst Issues | The choice and amount of acid or base catalyst can be critical. For Knorr syntheses, catalytic amounts of a protic acid (like acetic acid) are often used to facilitate imine formation.[2] In some instances, Lewis acids have been shown to improve yields.[2] |
Issue: Formation of Regioisomers
When using unsymmetrical 1,3-dicarbonyl compounds, the reaction can yield two different regioisomeric products. This occurs because the initial nucleophilic attack of the hydrazine can happen at either of the two carbonyl groups.[3]
Solutions:
-
Solvent Choice: The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as solvents has been shown to dramatically increase regioselectivity in pyrazole formation.[5]
-
Steric and Electronic Effects: The selectivity is influenced by the steric and electronic properties of the substituents on both the dicarbonyl compound and the hydrazine.[6]
Issue: Reaction Mixture Discoloration
Discoloration of the reaction mixture, often to a yellow or red color, is a common observation, particularly when using hydrazine salts like phenylhydrazine hydrochloride.[7] This is frequently due to the formation of colored impurities from the hydrazine starting material.[1]
Solutions:
-
Addition of a Mild Base: If the reaction mixture becomes acidic, it may promote the formation of colored byproducts. The addition of a mild base like sodium acetate can help neutralize the acid and lead to a cleaner reaction.[1]
-
Purification: Running the crude product through a silica plug and washing with a non-polar solvent (like toluene) can help remove colored impurities before eluting the product with a more polar solvent (like ether).[7] Recrystallization is also an effective purification method.[1]
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low yield in the Knorr pyrazole synthesis?
A1: Low yields can stem from several factors including impure starting materials, incorrect stoichiometry, and suboptimal reaction conditions such as temperature, reaction time, solvent, and pH.[1][2] The reactivity of the specific 1,3-dicarbonyl compound and hydrazine derivative also plays a crucial role.[1]
Q2: How can I monitor the progress of my Knorr synthesis reaction?
A2: Thin Layer Chromatography (TLC) is a common and effective method to monitor the reaction's progress and ensure the starting materials are fully consumed.[2][3]
Q3: Can the choice of solvent affect the reaction yield?
A3: Yes, the solvent can have a significant impact. Polar protic solvents like ethanol are generally effective.[1] However, for issues with regioselectivity, fluorinated alcohols have been shown to improve outcomes.[5]
Q4: Is a catalyst always necessary for the Knorr synthesis?
A4: The Knorr synthesis is typically an acid-catalyzed cyclocondensation reaction.[3][6] A catalytic amount of a protic acid like glacial acetic acid is often used.[3][8]
Q5: What should I do if my product is difficult to purify?
A5: If you are facing purification challenges, consider using column chromatography on silica gel or recrystallization from a suitable solvent like ethanol.[1] For colored impurities, washing a silica plug with a non-polar solvent before eluting the product can be effective.[7]
Quantitative Data Summary
The following table summarizes the effect of various reaction parameters on the yield of pyrazole synthesis.
| Parameter | Condition | Effect on Yield | Reference |
| Solvent | Polar Protic (e.g., Ethanol) | Generally effective, but can lead to regioisomeric mixtures with unsymmetrical dicarbonyls. | [1][5] |
| Fluorinated Alcohols (TFE, HFIP) | Dramatically increases regioselectivity. | [5] | |
| Catalyst | Acetic Acid | Commonly used protic acid catalyst to facilitate imine formation. | [2][3] |
| Lewis Acids / Nano-ZnO | Have been shown to improve yields in some cases. | [2] | |
| Temperature | Reflux | Often necessary for the reaction to go to completion. | [2] |
| Technology | Microwave-Assisted Synthesis | Can significantly reduce reaction times and improve yields. | [2][4] |
Key Experimental Protocols
General Procedure for the Synthesis of Substituted Pyrazoles
-
Safety Precaution: Hydrazine and its derivatives are toxic and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.[4]
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the 1,3-dicarbonyl compound (1.0 eq).
-
Solvent and Hydrazine Addition: Add a suitable solvent (e.g., ethanol). Add the hydrazine derivative (1.0-1.2 eq). If using a hydrazine salt, the addition of a mild base like sodium acetate may be beneficial.[1]
-
Catalyst Addition: Add a catalytic amount of acid (e.g., a few drops of glacial acetic acid).
-
Heating and Monitoring: Heat the reaction mixture to reflux and monitor the progress using TLC.[3]
-
Work-up: Once the reaction is complete, cool the mixture. The product may precipitate upon cooling. If not, the solvent can be removed under reduced pressure.[1]
-
Purification: The crude product can be purified by recrystallization (e.g., from ethanol) or by column chromatography on silica gel.[1]
Microwave-Assisted Protocol
-
Reaction Mixture: In a microwave-safe vessel, combine the 1,3-dicarbonyl compound (1.0 eq), the hydrazine derivative (1.0 eq), and a suitable solvent (e.g., DMSO).[4]
-
Microwave Irradiation: Heat the mixture in a microwave reactor at a specified temperature and time, which will require optimization for specific substrates.
-
Isolation and Purification: After cooling, the product can be isolated and purified as described in the general procedure.
Visualizations
Caption: A logical workflow for troubleshooting low yield.
Caption: General mechanism of the Knorr pyrazole synthesis.
References
Technical Support Center: Synthesis of Ethyl 4,5-dimethyl-1H-pyrazole-3-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Ethyl 4,5-dimethyl-1H-pyrazole-3-carboxylate. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and effective method is the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative. For this compound, this typically involves the reaction of ethyl 2,3-dioxobutanoate with hydrazine hydrate.
Q2: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Low yields can arise from several factors:
-
Incomplete Reaction: Ensure the reaction has gone to completion by monitoring its progress using Thin Layer Chromatography (TLC). If starting materials are still present, consider extending the reaction time or moderately increasing the temperature.
-
Suboptimal pH: The pH of the reaction mixture can be crucial. For pyrazole synthesis, acidic conditions are often employed to facilitate the condensation. If the reaction is sluggish, a small amount of a protic acid like acetic acid can be added.
-
Side Reactions: The formation of byproducts can significantly reduce the yield of the desired pyrazole. Careful control of reaction temperature and the order of reagent addition can minimize side reactions.
-
Purity of Starting Materials: Impurities in the ethyl 2,3-dioxobutanoate or hydrazine hydrate can lead to unwanted side reactions and lower yields. Ensure the purity of your reagents before starting the reaction.
Q3: I am observing the formation of an unexpected byproduct. What could it be?
In pyrazole synthesis, the formation of regioisomers is a common issue, especially with unsymmetrical 1,3-dicarbonyls. However, for the synthesis of this compound from ethyl 2,3-dioxobutanoate and hydrazine, the primary concern is often the formation of stable, non-cyclized intermediates. Adjusting the pH and temperature can influence the reaction pathway and favor the formation of the desired product.
Q4: How can I effectively purify the crude product?
The most common methods for purifying pyrazole derivatives are recrystallization and column chromatography. The choice of solvent for recrystallization is critical and may require some experimentation. Common solvents for recrystallization of pyrazole esters include ethanol, ethyl acetate, or mixtures of these with hexanes. For column chromatography, a silica gel stationary phase with a mobile phase gradient of ethyl acetate in hexanes is often effective.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low or No Product Formation | Inactive reagents, incorrect reaction temperature, or wrong pH. | Check the quality of starting materials. Monitor the reaction temperature closely. Optimize the pH by adding a catalytic amount of acid (e.g., acetic acid). |
| Oily or Gummy Product | Presence of unreacted starting materials or solvent residues. | Ensure complete removal of the reaction solvent under reduced pressure. Attempt to solidify the product by triturating with a non-polar solvent like hexanes. If the product remains oily, purification by column chromatography is recommended. |
| Product is Colored | Formation of colored impurities or degradation of the product. | Decolorize the crude product by treating a solution of it with activated charcoal before recrystallization. Ensure the reaction and work-up are not exposed to excessive heat or light. |
| Difficulty in Isolating the Product from the Aqueous Layer | The product has some water solubility. | Perform multiple extractions with an organic solvent (e.g., ethyl acetate, dichloromethane). Saturate the aqueous layer with brine (saturated NaCl solution) to decrease the solubility of the organic product. |
| Product Decomposes During Column Chromatography | The product is sensitive to the acidic nature of silica gel. | Neutralize the silica gel by pre-treating it with a solution of triethylamine in the eluent. Alternatively, use a different stationary phase like alumina. |
Experimental Protocol: Synthesis and Work-up
A representative experimental protocol for the synthesis of this compound is as follows:
-
To a solution of ethyl 2,3-dioxobutanoate (1 equivalent) in ethanol, add hydrazine hydrate (1 equivalent) dropwise at room temperature.
-
Add a catalytic amount of glacial acetic acid.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for the synthesis and purification.
Caption: Troubleshooting common work-up issues.
Technical Support Center: Synthesis of Ethyl 4,5-dimethyl-1H-pyrazole-3-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 4,5-dimethyl-1H-pyrazole-3-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
A1: The most common and established method is a variation of the Knorr pyrazole synthesis. This reaction involves the cyclocondensation of a 1,3-dicarbonyl compound, specifically an ethyl α,β-diketoester like ethyl 2,3-dioxobutanoate, with hydrazine hydrate. The reaction is typically carried out in a protic solvent such as ethanol, often with a catalytic amount of acid like glacial acetic acid.[1][2][3]
Q2: My reaction yield is low. What are the common causes and how can I improve it?
A2: Low yields can be attributed to several factors. Incomplete reaction is a primary cause. To address this, ensure your starting materials are pure and monitor the reaction's progress via Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). You may need to increase the reaction time or temperature. Another significant factor is the formation of byproducts, particularly the isomeric pyrazolone. Optimizing the reaction pH and temperature can help favor the formation of the desired pyrazole.
Q3: I am observing an unexpected peak in my NMR/LC-MS analysis. What could it be?
A3: The most probable byproduct in this synthesis is the isomeric pyrazolone, specifically Ethyl 5-methyl-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate. This arises from an alternative cyclization pathway where the hydrazine attacks the ester carbonyl group's carbon after the initial condensation.[4] The formation of this byproduct is a known issue in reactions of β-ketoesters with hydrazines.[3]
Q4: How can I minimize the formation of the pyrazolone byproduct?
A4: Reaction conditions play a crucial role in directing the synthesis towards the desired pyrazole. Generally, acidic conditions and controlled temperatures can favor the formation of the pyrazole over the pyrazolone. The choice of solvent can also influence the reaction pathway. It is recommended to start with established protocols and then systematically optimize parameters such as catalyst concentration, temperature, and reaction time.
Q5: What is the best method for purifying the final product?
A5: Purification is typically achieved through recrystallization or column chromatography. For recrystallization, a solvent system in which the desired product has good solubility at high temperatures and poor solubility at low temperatures should be chosen. Common solvents for recrystallization of pyrazole derivatives include ethanol, ethyl acetate, and hexane mixtures. If recrystallization does not provide sufficient purity, silica gel column chromatography is a reliable alternative.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or No Product Formation | 1. Inactive or impure starting materials. 2. Suboptimal reaction temperature. 3. Incorrect pH or catalyst concentration. | 1. Verify the purity of ethyl 2,3-dioxobutanoate and hydrazine hydrate. 2. Gradually increase the reaction temperature and monitor for product formation. Refluxing in ethanol is a common condition. 3. If using an acid catalyst (e.g., acetic acid), ensure the correct amount is used. Both acidic and neutral conditions can be explored. |
| Presence of a Major Byproduct | 1. Formation of the isomeric pyrazolone. 2. Incomplete reaction, leaving starting materials. | 1. Adjust reaction conditions to favor pyrazole formation (e.g., ensure acidic catalysis). 2. Purify the crude product using column chromatography to separate the pyrazole and pyrazolone isomers. 3. Increase reaction time or temperature to ensure full consumption of starting materials. |
| Difficulty in Product Isolation/Purification | 1. Product is oily or does not crystallize. 2. Inefficient separation of product and byproducts. | 1. Try different solvent systems for recrystallization. If the product remains an oil, purification by column chromatography is recommended. 2. Optimize the mobile phase for column chromatography to achieve better separation of the desired product from impurities. |
| Inconsistent Results Between Batches | 1. Variability in starting material quality. 2. Poor control over reaction parameters. | 1. Use starting materials from the same lot or re-purify them before use. 2. Carefully control reaction temperature, addition rates of reagents, and stirring speed. |
Experimental Protocols
Synthesis of this compound
This protocol is a representative procedure based on the Knorr synthesis of related pyrazole-3-carboxylates.[1][2]
Materials:
-
Ethyl 2,3-dioxobutanoate
-
Hydrazine hydrate
-
Glacial acetic acid
-
Ethanol
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 2,3-dioxobutanoate (1 equivalent) in ethanol.
-
Add a catalytic amount of glacial acetic acid to the solution.
-
Slowly add hydrazine hydrate (1.1 equivalents) to the stirred solution at room temperature. The addition may be exothermic.
-
After the addition is complete, heat the reaction mixture to reflux and maintain this temperature for 2-4 hours.
-
Monitor the progress of the reaction using TLC.
-
Once the reaction is complete, cool the mixture to room temperature and then in an ice bath to precipitate the product.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
The crude product can be further purified by recrystallization from ethanol or by silica gel column chromatography.
Visualizations
Synthesis Pathway
Caption: Synthesis of this compound.
Byproduct Formation Pathway
Caption: Formation of the isomeric pyrazolone byproduct.
Troubleshooting Workflow
References
- 1. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. Solved CHEM 242L Exp. 3 Pre-Lab Pathway Determination Name | Chegg.com [chegg.com]
Technical Support Center: Synthesis of Ethyl 4,5-dimethyl-1H-pyrazole-3-carboxylate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of Ethyl 4,5-dimethyl-1H-pyrazole-3-carboxylate. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key data to ensure successful and efficient synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and classic method for synthesizing this compound is the Knorr pyrazole synthesis.[1][2][3] This reaction involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][2] For this specific molecule, the typical starting materials are 3-methyl-2,4-pentanedione and an ethyl hydrazinoacetate salt, such as ethyl hydrazinoacetate hydrochloride.
Q2: I am observing a low yield in my reaction. What are the potential causes and how can I improve it?
A2: Low yields in Knorr pyrazole synthesis are a common issue and can be attributed to several factors. Key areas to investigate include the purity of your starting materials, suboptimal reaction conditions, and the presence of side reactions. To improve your yield, consider the following:
-
Starting Material Purity: Ensure the 3-methyl-2,4-pentanedione and ethyl hydrazinoacetate hydrochloride are of high purity. Impurities can lead to unwanted side reactions and complicate the purification process.
-
Reaction Temperature: The reaction may require heating to proceed to completion. Refluxing the reaction mixture is a common practice.[1]
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the starting materials have been fully consumed.[1]
-
Catalyst: The use of an acid catalyst, such as glacial acetic acid, is often necessary to facilitate the condensation.[1]
Q3: I have isolated my product, but it appears to be a mixture of isomers. How can I avoid this and how do I separate them?
A3: The formation of regioisomers is a known challenge in pyrazole synthesis, especially when using unsymmetrical 1,3-dicarbonyl compounds. In the synthesis of this compound from 3-methyl-2,4-pentanedione, there is a possibility of forming the isomeric product, Ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate.
-
Improving Regioselectivity: The regioselectivity of the reaction can be influenced by the reaction conditions, such as the solvent and pH. It is often necessary to perform a small-scale pilot reaction and analyze the product mixture to determine the optimal conditions for favoring the desired isomer.
-
Separation of Isomers: If a mixture of isomers is obtained, they can often be separated by column chromatography on silica gel. The different polarity of the isomers should allow for their separation with an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Formation | Incomplete reaction | - Increase reaction time and monitor by TLC.[1]- Increase reaction temperature; consider refluxing in a suitable solvent like ethanol.[1]- Ensure the presence of an acid catalyst (e.g., glacial acetic acid).[1] |
| Poor quality of starting materials | - Use high-purity 3-methyl-2,4-pentanedione and ethyl hydrazinoacetate hydrochloride. | |
| Formation of Multiple Products (Isomers) | Lack of regioselectivity in the cyclocondensation | - Adjust reaction conditions (solvent, temperature, pH) to favor the formation of the desired 4,5-dimethyl isomer.- Purify the product mixture using column chromatography to isolate the desired isomer. |
| Difficult Purification | Presence of unreacted starting materials or side products | - Ensure the reaction has gone to completion by monitoring with TLC.- Optimize the reaction conditions to minimize side product formation.- Employ column chromatography with a carefully selected eluent system for purification. |
| Product Precipitation Issues | Product is too soluble in the reaction mixture | - After reaction completion, try adding cold water to precipitate the product.[1]- If the product is an oil, attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. |
Experimental Protocol: Knorr Synthesis of this compound
This protocol describes a general procedure for the synthesis of this compound. Optimization of specific parameters may be required.
Materials:
-
3-Methyl-2,4-pentanedione
-
Ethyl hydrazinoacetate hydrochloride
-
Ethanol
-
Glacial Acetic Acid
-
Water
-
Sodium Bicarbonate (for neutralization)
-
Ethyl Acetate (for extraction)
-
Hexane (for extraction and chromatography)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate (for drying)
-
Silica Gel (for column chromatography)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-methyl-2,4-pentanedione (1 equivalent) in ethanol.
-
Addition of Reagents: Add ethyl hydrazinoacetate hydrochloride (1 equivalent) to the solution. To this mixture, add a catalytic amount of glacial acetic acid (e.g., 3-5 drops).
-
Reaction: Heat the reaction mixture to reflux and maintain this temperature for several hours. Monitor the progress of the reaction by TLC, using a suitable eluent such as 30% ethyl acetate in hexane.[1] The reaction is complete when the starting materials are no longer visible on the TLC plate.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Slowly add cold water to the flask with stirring, which may cause the product to precipitate.[1]
-
If the product precipitates as a solid, collect it by vacuum filtration and wash with cold water.
-
If the product separates as an oil or does not precipitate, neutralize the mixture with a saturated solution of sodium bicarbonate and extract the product with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to isolate the pure this compound.
Quantitative Data Summary (Illustrative)
| Parameter | Value/Range | Notes |
| Reactant Ratio | 1:1 (3-methyl-2,4-pentanedione : ethyl hydrazinoacetate HCl) | A slight excess of the hydrazine can sometimes be used. |
| Solvent | Ethanol | Other protic solvents can also be used. |
| Catalyst | Glacial Acetic Acid | Catalytic amount. |
| Reaction Temperature | Reflux (approx. 78 °C for ethanol) | Heating is generally required. |
| Reaction Time | 2 - 6 hours | Monitor by TLC for completion. |
| Typical Yield | 60 - 85% | Yields can vary based on reaction scale and purity of reagents. |
| Purification Method | Column Chromatography (Silica Gel) | Eluent: Hexane/Ethyl Acetate gradient. |
Visualizing the Workflow and Troubleshooting
To aid in understanding the experimental process and potential troubleshooting steps, the following diagrams are provided.
References
Validation & Comparative
Reactivity of Pyrazole Carboxylates: A Comparative Guide to Dimethyl vs. Monomethyl Substitution
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the chemical reactivity of dimethyl-substituted pyrazole carboxylates versus their monomethyl counterparts. While direct, side-by-side quantitative kinetic studies are not extensively available in the reviewed literature, this comparison is based on established principles of organic chemistry, including electronic and steric effects, which are known to influence the reactivity of heterocyclic compounds like pyrazoles.[1][2][3]
Executive Summary
The reactivity of pyrazole carboxylates is primarily influenced by the electronic nature and steric hindrance imparted by the substituents on the pyrazole ring. The presence of an additional methyl group in a dimethylpyrazole carboxylate, as compared to a monomethyl derivative, is expected to modulate its reactivity in key transformations such as N-arylation, N-alkylation, and reactions involving the carboxylate functionality. Generally, the electron-donating nature of methyl groups increases the nucleophilicity of the pyrazole ring, while also introducing steric bulk that can hinder the approach of reactants.
Factors Influencing Reactivity: A Logical Overview
The interplay between electronic and steric effects is crucial in determining the overall reactivity of substituted pyrazoles. The following diagram illustrates this relationship.
Caption: Logical diagram of factors influencing pyrazole carboxylate reactivity.
Comparative Reactivity Analysis
N-Arylation and N-Alkylation
In reactions such as N-arylation and N-alkylation, the pyrazole ring acts as a nucleophile. The methyl groups, being electron-donating, increase the electron density on the pyrazole ring, thereby enhancing its nucleophilicity.[4] Consequently, a dimethylpyrazole carboxylate is expected to be more nucleophilic than a monomethyl analogue. However, the position of the methyl groups is critical. For instance, in a 3,5-dimethylpyrazole-4-carboxylate, the methyl groups flank the reactive nitrogen atoms, introducing significant steric hindrance. This can impede the approach of electrophiles, potentially leading to slower reaction rates or lower yields compared to a less hindered monomethylpyrazole carboxylate. The regioselectivity of these reactions on unsymmetrical pyrazoles is also influenced by both steric and electronic effects.[2][3]
Reactions of the Carboxylate Group
The reactivity of the carboxylate group (e.g., in hydrolysis or amidation) is influenced by the electronic effects of the pyrazole ring. The electron-donating methyl groups can slightly decrease the electrophilicity of the carboxylate carbon, potentially making it less reactive towards nucleophilic attack compared to an unsubstituted or monomethylated pyrazole carboxylate. However, this effect is generally considered to be modest.
Illustrative Data Comparison
The following table presents hypothetical data for a comparative N-arylation reaction to illustrate the expected differences in reactivity. Note: This data is for illustrative purposes only and is not derived from a specific experimental study.
| Compound | Reaction Time (hours) | Yield (%) | Plausible Rationale |
| Ethyl 3-methyl-1H-pyrazole-4-carboxylate | 12 | 85 | Less steric hindrance around the nitrogen atoms allows for easier approach of the arylating agent. |
| Ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate | 24 | 70 | Increased steric hindrance from the two methyl groups flanking the nitrogen atoms slows down the reaction rate, leading to a lower yield in the same timeframe. |
Experimental Protocols
A general experimental protocol for a comparative study of N-arylation is provided below.
General Procedure for Palladium-Catalyzed N-Arylation of Pyrazole Carboxylates
This protocol is a generalized procedure and may require optimization for specific substrates.
Materials:
-
Pyrazole carboxylate (monomethyl or dimethyl substituted)
-
Aryl halide (e.g., bromobenzene)
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Ligand (e.g., Xantphos)
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Anhydrous solvent (e.g., toluene or dioxane)
-
Inert atmosphere (Nitrogen or Argon)
Workflow:
Caption: Generalized experimental workflow for N-arylation of pyrazole carboxylates.
Procedure:
-
To an oven-dried reaction vessel, add the pyrazole carboxylate (1.0 mmol), aryl halide (1.2 mmol), palladium catalyst (e.g., 2 mol%), ligand (e.g., 4 mol%), and base (2.0 mmol).
-
Seal the vessel and purge with an inert gas for 10-15 minutes.
-
Add the anhydrous solvent (5 mL) via syringe.
-
Heat the mixture to the desired temperature (e.g., 100-120 °C) and stir.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry) and determine the yield.
To obtain a direct comparison, both the monomethyl and dimethyl pyrazole carboxylates should be subjected to these conditions in parallel experiments.
Conclusion
The reactivity of dimethylpyrazole carboxylates compared to their monomethyl counterparts is a balance between enhanced nucleophilicity due to the electron-donating methyl groups and increased steric hindrance. For reactions at the ring nitrogens, steric effects are likely to be a dominant factor, potentially leading to slower reactions for more substituted pyrazoles. For reactions involving the carboxylate group, the electronic effects are more pronounced, though likely to have a less dramatic impact on reactivity. Experimental validation under consistent conditions is essential to quantify these differences for specific substrates and reaction types.
References
Comparative Analysis of 4,5-dimethyl-1H-pyrazole-3-carboxamides and Analogs in Drug Discovery
A detailed examination of the structure-activity relationships of 4,5-dimethyl-1H-pyrazole-3-carboxamide analogs reveals their potential across diverse therapeutic areas, including oncology, infectious diseases, and agriculture. While specific research on the 4,5-dimethyl-1H-pyrazole-3-carboxamide scaffold is limited, analysis of closely related pyrazole carboxamide derivatives provides valuable insights into their design and development as potent bioactive agents.
The pyrazole ring is a privileged scaffold in medicinal chemistry, and its carboxamide derivatives have been extensively explored as inhibitors of various biological targets. This guide provides a comparative analysis of the structure-activity relationships (SAR) of analogs of 4,5-dimethyl-1H-pyrazole-3-carboxamides, focusing on their applications as kinase inhibitors, antifungal agents, and anticancer therapeutics.
Kinase Inhibition: A Prominent Target
Pyrazole carboxamides have emerged as a significant class of kinase inhibitors, with several approved drugs featuring this core structure. The SAR of these compounds is heavily influenced by the substituents on the pyrazole ring and the carboxamide nitrogen.
Structure-Activity Relationship (SAR) Insights for Kinase Inhibition
Table 1: Comparative Kinase Inhibitory Activity of Pyrazole Carboxamide Analogs
| Compound Scaffold | Target Kinase(s) | Key SAR Observations | Reference Compound(s) |
| Pyrazolo[3,4-g]isoquinolines | Haspin, CLK1, DYRK1A | Introduction of a bromine at the 8-position was detrimental to Haspin inhibition, while alkyl groups at the 4-position modified the kinase inhibition profiles. | Not Specified |
| 1,3,4-Triarylpyrazoles | AKT1, AKT2, BRAF V600E, EGFR, p38α, PDGFRβ | A specific compound (compound 6 in the study) showed broad-spectrum kinase inhibitory activity. | Doxorubicin |
| Pyrazol-4-yl Urea | Aurora A, Aurora B, JAK2, Abl (T315I) | Optimization of a pyrazole-benzimidazole fragment led to a potent multi-targeted kinase inhibitor (AT9283). | Not Specified |
Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
The inhibitory potency of pyrazole derivatives against various kinases is commonly determined using the ADP-Glo™ Kinase Assay.
Experimental Workflow:
Figure 1: Workflow for a typical in vitro kinase inhibition assay.
Methodology:
-
Kinase Reaction: The kinase, substrate, ATP, and the test compound (at varying concentrations) are incubated in a kinase buffer (e.g., 10 mM MgCl2, 1 mM EGTA, 1 mM DTT, 25 mM Tris-HCl pH 7.5, 50 µg/mL heparin) in a 384-well plate.
-
ADP-Glo™ Reagent Addition: After incubation, ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
Kinase Detection Reagent: Kinase Detection Reagent is then added to convert ADP to ATP and introduce luciferase and luciferin to generate a luminescent signal.
-
Luminescence Measurement: The luminescence, which is proportional to the ADP generated and thus the kinase activity, is measured using a plate reader.
-
IC50 Determination: The concentration of the compound that inhibits 50% of the kinase activity (IC50) is calculated from the dose-response curve.[1]
Antifungal Activity: Combating Plant Pathogens
Pyrazole carboxamides are a cornerstone in the development of modern fungicides, particularly as succinate dehydrogenase inhibitors (SDHIs). These compounds disrupt the fungal respiratory chain, leading to cell death.
Structure-Activity Relationship (SAR) Insights for Antifungal Activity
The antifungal efficacy of pyrazole carboxamides is highly dependent on the substituents on the pyrazole ring and the N-aryl moiety. For instance, in a series of N-(substituted pyridinyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamides, certain derivatives exhibited moderate to good antifungal activities against various phytopathogenic fungi.[2]
Table 2: Comparative Antifungal Activity of Pyrazole Carboxamide Analogs
| Compound Scaffold | Fungal Species | Key SAR Observations | Reference Compound(s) |
| N-(substituted pyridinyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamides | Gibberella zeae, Fusarium oxysporum, Cytospora mandshurica | Compounds 6a, 6b, and 6c showed >50% inhibition against G. zeae at 100 µg/mL. | Carboxin, Boscalid |
| Isoxazolol Pyrazole Carboxylates | Rhizoctonia solani | Compound 7ai exhibited significant antifungal activity with an EC50 of 0.37 μg/mL. | Carbendazol |
| Bis-pyrazole carboxamides | Sclerotinia sclerotiorum | Compound B8 showed effective in vivo protective activity. | Not specified |
Experimental Protocol: In Vitro Antifungal Activity Assay (Mycelial Growth Inhibition)
The antifungal activity of pyrazole derivatives is typically assessed by measuring the inhibition of mycelial growth of pathogenic fungi.[3][4]
Experimental Workflow:
Figure 2: Workflow for assessing in vitro antifungal activity.
Methodology:
-
Media Preparation: The test compounds are dissolved in a suitable solvent (e.g., acetone) and added to molten Potato Dextrose Agar (PDA) at various concentrations.
-
Inoculation: A mycelial disc from a fresh culture of the target fungus is placed in the center of the PDA plate.
-
Incubation: The plates are incubated at an optimal temperature for fungal growth (typically 25-28°C) for a specified period.
-
Measurement: The diameter of the fungal colony is measured.
-
Calculation of Inhibition: The percentage of mycelial growth inhibition is calculated relative to a control plate containing only the solvent. The EC50 value (the concentration that causes 50% inhibition) is then determined.[3][4]
Anticancer Activity: Targeting Cell Proliferation
The pyrazole scaffold is also prevalent in compounds designed to combat cancer. These derivatives often exert their anticancer effects by inhibiting kinases involved in cell cycle regulation or by inducing apoptosis.
Structure-Activity Relationship (SAR) Insights for Anticancer Activity
The antiproliferative activity of pyrazole derivatives is highly sensitive to the nature and position of substituents. For example, in a series of pyrazole-indole hybrids, specific substitutions led to potent anticancer activity against various cancer cell lines.[5]
Table 3: Comparative Anticancer Activity of Pyrazole Carboxamide Analogs
| Compound Scaffold | Cancer Cell Line(s) | Key SAR Observations | Reference Compound(s) |
| Pyrazole-indole hybrids | HCT-116, MCF-7, HepG2, A549 | Compounds 7a and 7b showed excellent inhibition against the HepG2 cell line. | Doxorubicin |
| 5-Alkylated selanyl-1H-pyrazoles | HepG2 | Compounds 53 and 54 displayed high activity, potentially through dual inhibition of EGFR and VEGFR-2. | Not Specified |
| Pyrazole carbaldehyde derivatives | MCF-7 | Compound 43 was identified as a potent PI3 kinase inhibitor with excellent cytotoxicity. | Doxorubicin |
Experimental Protocol: In Vitro Anticancer Activity Assay (MTT Assay)
The cytotoxicity of pyrazole compounds against cancer cell lines is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Experimental Workflow:
References
- 1. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and antifungal activity of the derivatives of novel pyrazole carboxamide and isoxazolol pyrazole carboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Validation of Ethyl 4,5-dimethyl-1H-pyrazole-3-carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a privileged structure in medicinal chemistry, renowned for its presence in a wide array of pharmacologically active compounds.[1][2] Derivatives of ethyl 4,5-dimethyl-1H-pyrazole-3-carboxylate, in particular, have emerged as a versatile class of molecules exhibiting significant potential across various therapeutic areas, including oncology, inflammation, and infectious diseases. This guide provides an objective comparison of their performance in key biological assays, supported by experimental data and detailed methodologies to aid in the evaluation and development of novel therapeutic agents.
Anticancer Activity
Pyrazole derivatives are a cornerstone in the development of new cancer chemotherapeutics.[3] Their mechanism of action often involves the inhibition of critical signaling pathways that are dysregulated in cancer cells. The following data summarizes the cytotoxic effects of various pyrazole derivatives against different cancer cell lines, typically evaluated using the MTT assay.[3][4]
Table 1: In Vitro Anticancer Activity of Pyrazole Derivatives (IC50 in µM)
| Compound/Derivative | MCF-7 (Breast) | A549 (Lung) | HepG2 (Liver) | HCT116 (Colon) | Reference Compound |
| Pyrazole-5-carboxamide 4a-n | Promising | - | - | - | Doxorubicin[3] |
| Pyrazolo[1,5-a]pyrimidine 17a | - | 4.47 ± 0.3 | - | - | Cisplatin[5] |
| Pyrazolo[1,5-a]pyrimidine 17b | - | 3.46 ± 0.6 | - | - | Cisplatin[5] |
| Pyrano[2,3-c]pyrazole 50h | 31.87 ± 8.22 | - | - | - | Doxorubicin[5] |
| 3,5-disubstituted 1,4-benzoxazine-pyrazole 22 | 2.82 - 6.28 | 2.82 - 6.28 | - | - | Etoposide[6] |
| 3,5-disubstituted 1,4-benzoxazine-pyrazole 23 | 2.82 - 6.28 | 2.82 - 6.28 | - | - | Etoposide[6] |
| Pyrazolo[4,3-c]pyridine 41 | 1.937 µg/mL | - | 3.695 µg/mL | - | Doxorubicin[6] |
| Pyrazolo[4,3-c]pyridine 42 | - | - | - | 2.914 µg/mL | Doxorubicin[6] |
| Pyrazole carbaldehyde 43 | 0.25 | - | - | - | Doxorubicin[6] |
| 3,5-dimethyl-1H-pyrazole-1-carbothiohydrazide 17 | - | 8.74 | 5.35 | - | Cisplatin[7][8] |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test pyrazole derivatives and a standard drug (e.g., Doxorubicin) for a specified period (typically 24-72 hours).
-
MTT Addition: After the incubation period, the media is replaced with fresh media containing MTT solution. The plate is incubated for another 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (usually between 540 and 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the half-maximal inhibitory concentration (IC50) is determined.
Anti-inflammatory Activity
Inflammation is a key pathological feature of many chronic diseases, and cyclooxygenase (COX) enzymes are major targets for anti-inflammatory drugs.[9] Pyrazole derivatives have been extensively investigated for their COX inhibitory potential.[9][10][11]
Table 2: In Vitro and In Vivo Anti-inflammatory Activity of Pyrazole Derivatives
| Compound/Derivative | In Vitro COX-2 Inhibition (IC50 in µM) | In Vivo Edema Inhibition (%) | Reference Compound |
| N1-substituted pyrazole (Compound I) | 0.01 | 88.8 | Celecoxib (IC50 = 0.70 µM)[10] |
| N-phenylacetamide pyrazole (Compound IV) | - | 88.23 | -[10] |
| Bipyrazole 10 | SI = 7.83 | ED50 = 35.7 µmol/kg | Celecoxib (SI = 8.68, ED50 = 32.1 µmol/kg)[11] |
| Pyranopyrazole 27 | SI = 7.16 | ED50 = 38.7 µmol/kg | Celecoxib (SI = 8.68, ED50 = 32.1 µmol/kg)[11] |
| Pyrazoline 2g | LOX IC50 = 80 µM | - | -[9][12] |
| Ethyl 5-(3,4-dimethoxyphenyl)-1H-pyrazole-3-carboxylate (2f) | - | Significant | -[13][14] |
| Ethyl 5-(2,3-dimethoxyphenyl)-1H-pyrazole-3-carboxylate (2e) | - | Significant | -[13][14] |
SI = Selectivity Index (COX-1 IC50 / COX-2 IC50) LOX = Lipoxygenase
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This is a widely used in vivo model to screen for the anti-inflammatory activity of new compounds.
-
Animal Grouping: Rats are divided into control, standard, and test groups.
-
Compound Administration: The test pyrazole derivatives and a standard drug (e.g., Indomethacin) are administered orally or intraperitoneally. The control group receives the vehicle.
-
Induction of Inflammation: After a specific period (e.g., 1 hour), a solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat to induce localized inflammation and edema.
-
Paw Volume Measurement: The paw volume is measured at different time intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.
Antimicrobial Activity
The emergence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Pyrazole derivatives have demonstrated promising activity against a range of bacteria and fungi.[2][15][16][17]
Table 3: In Vitro Antimicrobial Activity of Pyrazole Derivatives (MIC in µg/mL)
| Compound/Derivative | Staphylococcus aureus | Escherichia coli | Candida albicans | Reference Compound |
| Pyrazole 21c | 0.25 | - | - | Gatifloxacin (MIC = 1)[15] |
| Pyrazole 23h | 0.25 | - | - | Gatifloxacin (MIC = 1)[15] |
| Pyrazolyl 1,3,4-Thiadiazine 21a | 62.5-125 | 62.5-125 | 2.9-7.8 | Chloramphenicol, Clotrimazole[16] |
Experimental Protocol: Broth Microdilution Method for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: A standardized suspension of the microorganism is prepared.
-
Serial Dilution: The test compound is serially diluted in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions for the microorganism to grow.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that inhibits visible growth of the microorganism.
This comparative guide highlights the significant therapeutic potential of this compound derivatives. The presented data and experimental protocols provide a valuable resource for researchers in the field of drug discovery and development, facilitating the rational design and evaluation of new, more effective pyrazole-based therapeutic agents. Further structure-activity relationship studies are warranted to optimize the potency and selectivity of these promising compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 3. asianpubs.org [asianpubs.org]
- 4. researchgate.net [researchgate.net]
- 5. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Synthesis, Anti-Inflammatory Activity, and COX-1/2 Inhibition Profile of Some Novel Non-Acidic Polysubstituted Pyrazoles and Pyrano[2,3-c]pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. biointerfaceresearch.com [biointerfaceresearch.com]
Comparative analysis of catalysts for pyrazole synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of pyrazoles, a class of heterocyclic compounds with significant applications in pharmaceuticals and agrochemicals, is a cornerstone of modern organic chemistry.[1] The efficiency of pyrazole synthesis is heavily reliant on the choice of catalyst. This guide provides a comparative analysis of various catalysts employed in pyrazole synthesis, supported by experimental data, to aid researchers in selecting the optimal catalytic system for their specific needs.
Introduction to Pyrazole Synthesis
Pyrazoles are typically synthesized through the condensation reaction of a 1,3-dicarbonyl compound with a hydrazine derivative, a method known as the Knorr pyrazole synthesis.[2] Another common approach involves the [3+2] cycloaddition of a diazo compound with an alkyne.[1][3] The choice of catalyst is crucial in these syntheses, influencing reaction rates, yields, regioselectivity, and overall process sustainability. Catalysts for pyrazole synthesis can be broadly classified into two main categories: homogeneous and heterogeneous catalysts.[4]
Comparative Analysis of Catalytic Systems
The performance of various catalysts in pyrazole synthesis is summarized below, with a focus on reaction conditions, yields, and catalyst reusability. The data presented is a compilation from various studies, and direct comparison should be approached with caution due to variations in substrates and reaction scales.
Homogeneous Catalysts
Homogeneous catalysts are soluble in the reaction medium, offering high activity and selectivity due to their well-defined active sites.[4] However, their separation from the product mixture can be challenging.[4][5]
| Catalyst | Reactants | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Iodine (I₂) / TBHP | N,N-dimethyl enaminones, sulfonyl hydrazines | - | RT | - | High | Tian et al.[6] |
| p-Toluenesulfonic acid (p-TSA) | Cyclic β-diketones, aryl glyoxal, arylhydrazones | - | - | - | - | Pramanik et al.[7] |
| Copper Triflate (CuOTf) | Alkenyl hydrazones | - | - | - | - | Sar et al.[3] |
| FeCl₃/PVP | Arylhydrazines, malononitrile derivatives | Water/PEG-400 | - | 2-4 | up to 97 | Elnagdy and Sarma[3] |
| Silver-based | Trifluoromethylated ynones, aryl (alkyl) hydrazines | - | - | - | - | Topchiy et al.[6] |
Heterogeneous Catalysts
Heterogeneous catalysts exist in a different phase from the reactants, typically as a solid in a liquid or gas phase reaction. Their primary advantage is the ease of separation and potential for recycling.[5]
| Catalyst | Reactants | Solvent | Temp. (°C) | Time | Yield (%) | Reusability | Reference |
| Nano-ZnO | Phenylhydrazine, ethyl acetoacetate | - | - | - | High | - | Girish et al.[6] |
| Ag/TiO₂ nano-thin film | Ethyl acetoacetate, malononitrile, aldehydes, hydrazine hydrate | Aqueous ethanol | 70 | 55 min | 78-93 | Yes | [5] |
| MgO nanoparticles | Aldehydes, substituted hydrazine, malononitrile, 3-oxoproponoate | Aqueous | RT | 20 min | 88-97 | Yes | Babaie et al.[5] |
| SrFe₁₂O₁₉ magnetic nanoparticles | Coumarin-functionalized reactants | Solvent-free | - | Short | High | Yes | Ziarani et al.[7] |
| Graphene Oxide nanoparticles | 1,3-dicarbonyl compounds, hydrazine | - | - | Short | High | Yes | Hakimi Saryazdi et al.[8] |
| YS-Fe₃O₄@PMO/IL-Cu | Malononitrile, PhCHO, ethyl acetoacetate, hydrazine hydrate | H₂O | 25 | - | High | Yes | [9] |
| Ag/La-ZnO core-shell | Aryl aldehyde, ethyl acetoacetate, hydrazine hydrate, malononitrile | Solvent-free (grinding) | RT | 10-25 min | High | Yes | [10] |
| Nickel-based heterogeneous catalyst | Hydrazine, ketone derivatives, aldehyde derivatives | Ethanol | RT | 3 h | Good to Excellent | Up to 7 cycles | [11] |
Experimental Protocols
Detailed methodologies for key experiments are provided to facilitate replication and further research.
General Procedure for Pyrazole Synthesis using a Heterogeneous Nickel-Based Catalyst[11]
-
Reactant Mixture Preparation: In a round bottom flask, combine acetophenone (0.1 mol), hydrazine (0.1 mol), and the solid Nickel-based heterogeneous catalyst (10 mol%) in Ethanol (10 mL).
-
Initial Stirring: Stir the mixture for 30 minutes at room temperature.
-
Aldehyde Addition: Add benzaldehyde dropwise to the reaction mixture.
-
Reaction Completion: Continue stirring for 3 hours at room temperature.
-
Product Isolation: Upon completion (monitored by TLC), the solid catalyst is filtered off. The solvent is evaporated under reduced pressure, and the crude product is purified by recrystallization or column chromatography.
General Protocol for the Synthesis of 4H-pyrano[2,3-c] pyrazoles using Ag/La-ZnO Nanocatalyst[10]
-
Reactant and Catalyst Mixing: In a mortar, combine the aryl aldehyde (1 mmol), ethyl acetoacetate (1 mmol), hydrazine hydrate (1 mmol), malononitrile (1 mmol), and the Ag/La-ZnO nanoparticle catalyst.
-
Grinding: Grind the mixture using a pestle for 10–25 minutes at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Product Extraction: After completion, extract the product with a suitable solvent (e.g., ethanol or ethyl acetate).
-
Catalyst Recovery and Product Purification: Separate the catalyst by filtration. The filtrate is then concentrated, and the crude product is purified by recrystallization.
Visualizing the Process
To better understand the experimental workflow and the classification of catalysts, the following diagrams are provided.
Caption: A generalized experimental workflow for catalytic pyrazole synthesis.
Caption: Classification of catalysts used in pyrazole synthesis.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. jetir.org [jetir.org]
- 3. mdpi.com [mdpi.com]
- 4. ethz.ch [ethz.ch]
- 5. Advances in Pyranopyrazole Scaffolds’ Syntheses Using Sustainable Catalysts—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Nano particles graphene oxid: A green and effective catalyst for synthesis of pyrazoles [ajgreenchem.com]
- 9. Frontiers | Yolk-shell structured magnetic mesoporous organosilica supported ionic liquid/Cu complex: an efficient nanocatalyst for the green synthesis of pyranopyrazoles [frontiersin.org]
- 10. Efficient Ag/La-ZnO core–shell catalyst for green synthesis of 4H-pyrano[2,3-c] pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
A Comparative Guide to the Efficacy of Celecoxib Analogues from Diverse Pyrazole Precursors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of various celecoxib analogues derived from different pyrazole precursors. The data presented is compiled from multiple studies to aid in the evaluation of their potential as anti-inflammatory agents. This document summarizes key performance indicators, details the experimental methodologies used for their evaluation, and visualizes relevant biological pathways and experimental workflows.
Comparative Efficacy of Celecoxib Analogues
The following tables summarize the in vitro and in vivo performance of several celecoxib analogues compared to the parent drug, celecoxib, and other standards like ibuprofen and indomethacin. The analogues are categorized based on the modifications to the celecoxib scaffold.
In Vitro Cyclooxygenase (COX) Inhibition
The inhibitory activity of celecoxib analogues against COX-1 and COX-2 enzymes is a key indicator of their potency and selectivity. The half-maximal inhibitory concentration (IC50) is a standard measure of this activity, with lower values indicating greater potency.
| Compound/Analogue | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) (COX-1/COX-2) | Reference |
| Celecoxib | 7.7 - 50 | 0.04 - 2.16 | 2.51 - 192.5 | [1][2] |
| Salicylic Acid Analogue (7f) | 0.0057 | 4.38 | 0.0013 | [3] |
| N-Difluoromethyl-1,2-dihydropyrid-2-one Analogues (10a, 10b) | 8.3 - 258 | 0.19 - 0.73 | - | [1] |
| Pyrazole-Pyridazine Hybrid (5f) | 14.34 | 1.50 | 9.56 | [2] |
| Pyrazole-Pyridazine Hybrid (6f) | 9.56 | 1.15 | 8.31 | [2] |
| Substituted Imidazoline-5-one Analogues (22-24) | - | 0.087 - 0.092 | - | [4] |
| Novel Pyrazole Derivatives (11, 12, 15) | - | 0.043 - 0.049 | - | [5] |
| 1,2,4-Triazole/Pyrazole Hybrids (16b, 16e, 19b, 19e) | - | - | 8.57 - 10.78 | [6] |
Note: A higher selectivity index indicates greater selectivity for COX-2 over COX-1, which is generally associated with a reduced risk of gastrointestinal side effects.[2]
In Vivo Anti-inflammatory Activity
The carrageenan-induced rat paw edema assay is a standard model to evaluate the in vivo anti-inflammatory activity of compounds. The effective dose required to produce a 50% reduction in edema (ED50) is a measure of potency.
| Compound/Analogue | ED50 (mg/kg or µmol/kg) | Reference Drug (ED50) | Reference |
| Celecoxib | 10.8 mg/kg | - | [1] |
| N-Difluoromethyl-1,2-dihydropyrid-2-one Analogue (11b) | 27.7 mg/kg | Celecoxib (10.8 mg/kg), Ibuprofen (67.4 mg/kg) | [1][7] |
| Pyrazole Derivative (9) | 0.170 mmol/kg | Diclofenac (0.198 mmol/kg), Celecoxib (0.185 mmol/kg) | [4] |
| 1,5-Diarylpyrazole Derivative (16) | 5.7 mg/kg | Celecoxib (23 mg/kg) | [8] |
| 1,2,4-Triazole/Pyrazole Hybrids (16b, 16e, 19b, 19e) | 46.98 - 54.45 µmol/kg | Celecoxib (76.09 µmol/kg) | [6] |
Gastric Ulcerogenicity
A significant drawback of non-steroidal anti-inflammatory drugs (NSAIDs) is their potential to cause gastric ulcers. The ulcer index (UI) is a measure of this side effect.
| Compound/Analogue | Ulcer Index (UI) | Reference Drug (UI) | Reference |
| Celecoxib | 2.9 - 2.93 | - | [4][6] |
| Pyrazole Derivative (15) | 2.78 | Celecoxib (2.9) | [4] |
| 1,2,4-Triazole/Pyrazole Hybrids (16b, 16e, 19b, 19e) | 2.79 - 3.95 | Ibuprofen (20.25), Celecoxib (2.93) | [6] |
| 4,6-diaryl-3-cyanopyridines and 1,3,5-triaryl-2-pyrazolines | Up to 85% reduction compared to Celecoxib | Celecoxib | [9] |
Cytotoxicity
The cytotoxic effects of celecoxib and its analogues are often evaluated against various cancer cell lines. This is relevant for investigating their potential as anti-cancer agents, a known off-target effect of some COX-2 inhibitors.
| Compound/Analogue | Cell Line(s) | Cytotoxic Effect | Reference |
| Celecoxib | KB, Saos-2, 1321N | Marked cytotoxic effects | [10] |
| Celecoxib Analogues (3a, 3c, 5b, 5c) | MCF-7 | 1.4–9.2-fold more potent than celecoxib | [11] |
| Novel Pyrazole Derivatives (11, 12, 15) | MCF-7, HT-29 | Good potency (IC50 = 2.12 - 69.37 µM) | [5] |
| Celecoxib Analogues (D, E, F, G) | Hela, MDA-MB-231, HT-29 | Significant decrease in cell survival | [12][13] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay determines the ability of a compound to inhibit the COX-1 and COX-2 isoenzymes.
Principle: The peroxidase activity of COX is measured colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.
Procedure:
-
Ovine COX-1 or human recombinant COX-2 enzyme is pre-incubated with the test compound for 10 minutes at 37°C.
-
The reaction is initiated by the addition of arachidonic acid.
-
The rate of TMPD oxidation is measured spectrophotometrically.
-
The concentration of the test compound that causes 50% inhibition of enzyme activity (IC50) is calculated.
Carrageenan-Induced Paw Edema in Rats
This is a widely used in vivo model to assess the anti-inflammatory activity of new compounds.
Principle: Subplantar injection of carrageenan in the rat hind paw induces a localized inflammatory response characterized by edema. The ability of a compound to reduce this swelling is a measure of its anti-inflammatory potential.
Procedure:
-
Male Wistar rats (150-200g) are divided into control and treatment groups.
-
The initial volume of the right hind paw is measured using a plethysmometer.
-
The test compound or vehicle (for the control group) is administered orally or intraperitoneally.
-
After a specific time (e.g., 60 minutes), 0.1 mL of 1% carrageenan suspension in saline is injected into the subplantar region of the right hind paw.
-
Paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
The percentage inhibition of edema is calculated for each group relative to the control group.
-
The ED50 value is determined from the dose-response curve.
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Principle: The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Cells are seeded in a 96-well plate and incubated for 24 hours.
-
The cells are then treated with various concentrations of the test compound and incubated for a further 24-48 hours.
-
MTT solution is added to each well and the plate is incubated for 2-4 hours to allow for formazan crystal formation.
-
A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability is expressed as a percentage of the control (untreated cells).
Visualizations
COX-2 Signaling Pathway
The following diagram illustrates the cyclooxygenase-2 (COX-2) pathway, which is the primary target of celecoxib and its analogues. Inflammatory stimuli trigger the induction of COX-2, leading to the production of prostaglandins that mediate inflammation and pain.
Caption: The COX-2 signaling pathway and the inhibitory action of celecoxib analogues.
Experimental Workflow for Evaluation of Celecoxib Analogues
This diagram outlines a typical workflow for the synthesis and biological evaluation of novel celecoxib analogues.
Caption: A general experimental workflow for the development of novel celecoxib analogues.
References
- 1. In vitro cytotoxic evaluation of some synthesized COX-2 inhibitor derivatives against a panel of human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory activity of drugs using carrageenan induced paw-edema modelExperiment no 14 -converted | PDF [slideshare.net]
- 3. inotiv.com [inotiv.com]
- 4. Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Clinical Guidelines for Drug-Related Peptic Ulcer, 2020 Revised Edition [gutnliver.org]
- 9. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. scispace.com [scispace.com]
In-Silico QSAR Studies of Pyrazolone Compounds: A Comparative Guide
Pyrazolone and its derivatives represent a versatile class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities. These activities include antimicrobial, anti-inflammatory, analgesic, and anticancer effects.[1][2] Quantitative Structure-Activity Relationship (QSAR) studies are crucial in-silico techniques that correlate the biological activity of compounds with their physicochemical properties, providing insights for the rational design of more potent and selective drug candidates.[1][3] This guide offers a comparative analysis of various in-silico QSAR studies performed on pyrazolone derivatives, presenting key data, experimental protocols, and a generalized workflow for such studies.
Comparative Analysis of QSAR Studies
The following tables summarize the findings from different QSAR studies on pyrazolone compounds, focusing on their antimicrobial, anti-inflammatory, and anticancer activities.
Antimicrobial Activity
| Study Reference | Organism(s) | QSAR Model | Key Descriptors | Statistical Parameters |
| Arora K, et al.[1][3][4] | Bacterial and fungal microbes | 3D-QSAR | Not specified in abstract | r² values up to 0.999, Standard Error: 0.020 to 0.060 |
| Saluja V, et al.[5][6] | Alternaria solani | 3D-QSAR | Not specified in abstract | Not specified in abstract |
Anti-inflammatory Activity
| Study Reference | Target/Assay | QSAR Model | Key Descriptors | Statistical Parameters |
| Antre RV, et al. | Cyclooxygenase (COX) inhibition | 2D-QSAR | Thermodynamic, spatial, electronic, and topological parameters | Not specified in abstract |
| Anonymous[7] | Analgesic activity | QSAR | Not specified in abstract | Statistically significant and cross-validated model |
Anticancer Activity
| Study Reference | Cell Line(s) | QSAR Model | Key Descriptors | Statistical Parameters |
| Daoui O, et al.[8] | PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN, NUGC | 2D-QSAR | Not specified in abstract | High correlation coefficient and other statistical parameters |
| Anonymous[9] | TRAP1 Kinase Inhibitors | 3D-QSAR | Not specified in abstract | R² = 0.96, Q² = 0.57, R² CV = 0.58 |
| Anonymous[10] | PLK1 Inhibitors | Hybrid 3D-QSAR (CoMFA/CoMSIA) | Steric, electrostatic, and hydrophobic fields | CoMFA: q² = 0.628, r² = 0.905; CoMSIA: q² = 0.580, r² = 0.895 |
| Anonymous[11] | RET Kinase Inhibitors | 3D-QSAR | Not specified in abstract | Not specified in abstract |
| Anonymous[12] | EGFR Inhibitors | 2D-QSAR and 3D-QSAR (CoMFA/CoMSIA) | Not specified in abstract | 2D-QSAR: R²train = 0.9816, Q² = 0.9668, R²test = 0.6952; CoMFA: R²train = 0.975, Q² = 0.664; CoMSIA: R²train = 0.938, Q² = 0.614 |
Experimental and Computational Protocols
A generalized workflow for in-silico QSAR studies of pyrazolone compounds can be outlined as follows, based on the methodologies reported in the cited literature.
Dataset Preparation
A series of pyrazolone derivatives with their corresponding biological activities (e.g., IC50, MIC) are collected.[9][11] The biological activity data is typically converted to a logarithmic scale (e.g., pIC50) for QSAR analysis.[9] The dataset is then divided into a training set for model generation and a test set for external validation.[9]
Molecular Modeling and Descriptor Calculation
The 2D or 3D structures of the pyrazolone compounds are generated using molecular modeling software such as Chem-Draw or SYBYL-X.[9][11] The structures are then optimized to their lowest energy conformation using force fields like Tripos.[11] A variety of molecular descriptors, including constitutional, topological, geometrical, electrostatic, and quantum-chemical parameters, are calculated for each molecule. For 3D-QSAR studies like CoMFA and CoMSIA, the molecules are aligned based on a common scaffold.
QSAR Model Development
Statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) regression are employed to establish a mathematical relationship between the molecular descriptors (independent variables) and the biological activity (dependent variable).
Model Validation
The developed QSAR models are rigorously validated to assess their robustness and predictive ability.[10] Internal validation is often performed using the leave-one-out (LOO) or leave-n-out cross-validation method (q²). External validation is carried out by predicting the biological activity of the test set compounds, which were not used in the model development. The predictive power is evaluated by parameters like R²pred.[12]
Visualizing the QSAR Workflow
The following diagram illustrates the typical workflow of an in-silico QSAR study.
References
- 1. eu-opensci.org [eu-opensci.org]
- 2. Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. [PDF] In-Silico QSAR Studies of Some Pyrazolone Compounds | Semantic Scholar [semanticscholar.org]
- 5. Antimicrobial Properties Of Pyrazolone Compounds With Their QSAR Investigations | International Journal for Global Academic & Scientific Research [journals.icapsr.com]
- 6. researchgate.net [researchgate.net]
- 7. Pyrazolone derivatives: synthesis, anti-inflammatory, analgesic, quantitative structure-activity relationship and in vitro studies. | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Computational Approaches for the Design of Novel Anticancer Compounds Based on Pyrazolo[3,4-d]pyrimidine Derivatives as TRAP1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Analysis of the Anti-Inflammatory Activity of Pyrazole Carboxamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a cornerstone in the development of anti-inflammatory agents, most notably leading to the creation of selective COX-2 inhibitors like Celecoxib.[1][2] Pyrazole carboxamide derivatives, in particular, have emerged as a promising class of compounds with significant anti-inflammatory potential. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the advancement of novel anti-inflammatory drug discovery.
Mechanism of Action: Targeting the Arachidonic Acid Cascade
The primary anti-inflammatory mechanism of many pyrazole carboxamide derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[1][2][3] COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[4] By selectively inhibiting COX-2 over the constitutively expressed COX-1, these compounds aim to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[2][4]
The key steps in this signaling pathway are:
-
Inflammatory Stimuli: Signals such as cytokines and pathogens trigger the release of arachidonic acid from the cell membrane.
-
COX Enzyme Action: Arachidonic acid is converted into prostaglandin H2 (PGH2) by COX-1 and COX-2.
-
Prostaglandin Synthesis: PGH2 is further metabolized into various prostaglandins (PGE2, PGI2, etc.) that promote inflammation, pain, and fever.
-
Inhibition by Pyrazole Carboxamides: These derivatives bind to the active site of the COX enzymes, preventing the conversion of arachidonic acid and thereby reducing the production of inflammatory prostaglandins.
Figure 1: Simplified signaling pathway of pyrazole carboxamide derivatives' anti-inflammatory action.
Comparative In Vitro COX Inhibition
The in vitro evaluation of COX-1 and COX-2 inhibition is a critical step in assessing the potency and selectivity of pyrazole carboxamide derivatives. The half-maximal inhibitory concentration (IC50) is a key metric, with lower values indicating greater potency. The selectivity index (SI), calculated as the ratio of IC50 (COX-1) / IC50 (COX-2), quantifies the compound's preference for inhibiting COX-2. A higher SI value is desirable for reducing the risk of gastrointestinal side effects.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) for COX-2 | Reference Drug | Reference Drug COX-1 IC50 (µM) | Reference Drug COX-2 IC50 (µM) | Reference Drug SI for COX-2 |
| 3b | 0.46 | 3.82 | 0.12 | Ketoprofen | - | 0.164 | 0.21 |
| 3d | - | 4.92 | 1.14 | Ketoprofen | - | 0.164 | 0.21 |
| 3g | - | 2.65 | 1.68 | Ketoprofen | - | 0.164 | 0.21 |
| 12 | - | 0.049 | 253.1 | Celecoxib | - | 0.055 | 179.4 |
| 13 | - | 0.057 | 201.8 | Celecoxib | - | 0.055 | 179.4 |
| 14 | - | 0.054 | 214.8 | Celecoxib | - | 0.055 | 179.4 |
| 15 | - | 0.98 (ED50) | 4.89 | Celecoxib | - | 1.54 (ED50) | 4.93 |
Data compiled from multiple sources.[2][5] Note: ED50 values for compound 15 and Celecoxib in one study represent the effective dose for 50% inhibition.
Comparative In Vivo Anti-Inflammatory Activity
The carrageenan-induced paw edema model in rats is a standard in vivo assay to evaluate the acute anti-inflammatory activity of new compounds. The percentage of edema inhibition is measured at different time points after administration of the test compound and the inflammatory agent (carrageenan).
| Compound | Dose (mg/kg) | Time (h) | % Edema Inhibition | Reference Drug | Reference Dose (mg/kg) | Reference % Edema Inhibition |
| 179 | - | 3 | 77.27 | Indomethacin | - | 74.82 |
| 179 | - | 5 | 81.00 | Indomethacin | - | 80.32 |
| 14b | - | - | 28.6-30.9 | Indomethacin | - | - |
| 15b | - | - | 28.6-30.9 | Indomethacin | - | - |
| 22 | - | - | 28.6-30.9 | Indomethacin | - | - |
Data compiled from multiple sources.[6][7]
Experimental Protocols
In Vitro COX Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.
Figure 2: Workflow for the in vitro COX inhibition assay.
Detailed Methodology:
-
Enzyme Source: Human recombinant COX-2 and ovine COX-1 isoenzymes are commonly used.[2]
-
Incubation: The enzyme is pre-incubated with various concentrations of the pyrazole carboxamide derivative or a reference drug.
-
Reaction Initiation: The reaction is initiated by adding arachidonic acid as the substrate.
-
Quantification of Prostaglandin Production: The amount of prostaglandin E2 (PGE2) produced is quantified using a commercial enzyme immunoassay (EIA) kit.
-
Data Analysis: The percentage of inhibition is calculated for each compound concentration, and the IC50 value is determined by plotting the percentage of inhibition against the log of the compound concentration.
Carrageenan-Induced Paw Edema in Rats
This in vivo model is used to assess the acute anti-inflammatory effects of compounds.
Figure 3: Workflow for the carrageenan-induced paw edema assay.
Detailed Methodology:
-
Animal Model: Wistar or Sprague-Dawley rats are typically used.
-
Compound Administration: The test compounds, a reference drug (e.g., indomethacin), and a vehicle control are administered orally or intraperitoneally.
-
Induction of Inflammation: After a set period (e.g., 1 hour), a solution of carrageenan is injected into the sub-plantar region of the right hind paw to induce localized inflammation and edema.
-
Measurement of Edema: The volume of the paw is measured at various time points (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection using a plethysmometer.
-
Calculation of Inhibition: The percentage of edema inhibition is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the drug-treated group.
Conclusion
Pyrazole carboxamide derivatives continue to be a fertile ground for the discovery of novel anti-inflammatory agents. The data presented highlights the potential of these compounds, with several demonstrating potent and selective COX-2 inhibition in vitro and significant anti-inflammatory activity in vivo. The structure-activity relationship (SAR) studies within this class are crucial for optimizing potency, selectivity, and pharmacokinetic properties. Further research focusing on long-term efficacy and safety profiles will be essential in translating these promising preclinical findings into clinically effective therapeutics.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Celecoxib, a selective cyclooxygenase-2 inhibitor for the treatment of rheumatoid arthritis and osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. news-medical.net [news-medical.net]
Beyond Hydrazine: A Comparative Guide to Alternative Reagents for Pyrazole Synthesis
For researchers, scientists, and drug development professionals, the pyrazole scaffold is a cornerstone of medicinal chemistry. However, the classical reliance on hydrazine and its derivatives for pyrazole synthesis is increasingly scrutinized due to safety and toxicity concerns. This guide provides an objective comparison of alternative reagents, supported by experimental data, to empower informed decisions in the synthesis of these vital heterocyclic compounds.
The traditional Knorr pyrazole synthesis, reacting a 1,3-dicarbonyl compound with hydrazine, is a robust and widely used method. Yet, the hazardous nature of hydrazine hydrate necessitates the exploration of safer and more environmentally benign alternatives. This document details the performance of several such alternatives—semicarbazide hydrochloride, thiosemicarbazide, and hydroxylamine hydrochloride—and explores a prominent hydrazine-free approach through 1,3-dipolar cycloaddition.
Performance Comparison of Hydrazine Alternatives
The selection of a reagent for pyrazole synthesis impacts reaction conditions, yields, and substrate scope. The following table summarizes the performance of hydrazine and its alternatives in the synthesis of pyrazoles, primarily from 1,3-dicarbonyl compounds or their equivalents.
| Reagent | Key Features & Applications | Typical Reaction Conditions | Typical Yield (%) |
| Hydrazine Hydrate | - The most common and simple hydrazine source for N-unsubstituted pyrazoles.[1] - Highly reactive and often used in excess. | Reflux in ethanol or acetic acid.[1] | 66-95[1] |
| Semicarbazide Hydrochloride | - A stable, non-volatile, and less toxic alternative to hydrazine. - "On water" synthesis offers a green and efficient method.[2] | Gentle reflux in water. | 85-98[3] |
| Thiosemicarbazide | - Used for the synthesis of 1-thiocarbamoyl pyrazole derivatives.[4] - Can be a precursor to various heterocyclic compounds.[5] | Reflux in ethanolic NaOH.[4] | 71-73[4] |
| Hydroxylamine Hydrochloride | - Reacts with α,β-unsaturated ketones to form isoxazoline intermediates, which can then be converted to pyrazoles.[4] - Can also react with 1,3-diketones. | Reflux in ethanol with a base (e.g., NaOH).[4] | 80-85 (for isoxazoline) |
| Diazo Compounds (1,3-Dipolar Cycloaddition) | - A hydrazine-free method. - Reacts with alkynes to form pyrazoles.[6] - Can be performed under solvent-free conditions.[6] | Heating, often without a solvent. | High yields, often >90 |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below to facilitate their implementation in a laboratory setting.
Protocol 1: Classical Knorr Pyrazole Synthesis with Hydrazine Hydrate
This protocol describes the standard synthesis of a pyrazole from a 1,3-dicarbonyl compound using hydrazine hydrate.
Objective: To synthesize a 1,3-disubstituted-1H-pyrazole.
Materials:
-
1,3-Dicarbonyl compound (e.g., acetylacetone) (1.0 eq)
-
Hydrazine hydrate (1.0-1.2 eq)
-
Ethanol or Glacial Acetic Acid
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the 1,3-dicarbonyl compound (1.0 eq) in ethanol or glacial acetic acid.
-
Add hydrazine hydrate (1.0-1.2 eq) to the solution.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Protocol 2: "On Water" Pyrazole Synthesis with Semicarbazide Hydrochloride
This green and efficient method utilizes water as the solvent and semicarbazide hydrochloride as a safer alternative to hydrazine.[2]
Objective: To synthesize N-unsubstituted pyrazole-3-carboxylate derivatives and 3,5-disubstituted pyrazoles.
Materials:
-
4-Aryl(hetaryl, alkyl)-2,4-diketoester or 1,3-diketone (1.0 eq)
-
Semicarbazide hydrochloride (1.1 eq)
-
Water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
Procedure:
-
A suspension of the 1,3-dicarbonyl compound (1.0 eq) and semicarbazide hydrochloride (1.1 eq) in water (5-10 mL per mmol of dicarbonyl) is placed in a round-bottom flask.
-
The mixture is gently refluxed with stirring for 2-4 hours.
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solid product is collected by filtration, washed with cold water, and dried. Purification is often not required.[2]
Protocol 3: Pyrazole Synthesis with Thiosemicarbazide
This method yields 1-thiocarbamoyl pyrazole derivatives from α,β-unsaturated ketones.[4]
Objective: To synthesize 1-thiocarbamoyl pyrazole derivatives.
Materials:
-
α,β-Unsaturated ketone (1.0 eq)
-
Thiosemicarbazide (1.0 eq)
-
Ethanol
-
Sodium Hydroxide (NaOH)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
Procedure:
-
To a solution of the α,β-unsaturated ketone (1.0 eq) in ethanol, add thiosemicarbazide (1.0 eq) and a catalytic amount of NaOH.
-
The reaction mixture is heated at reflux for 2-3 hours.[4]
-
After cooling, the solvent is evaporated, and the residue is treated with water.
-
The solid product is filtered, washed with water, and recrystallized from a suitable solvent.
Protocol 4: Isoxazoline Formation with Hydroxylamine Hydrochloride
This protocol describes the initial step in a two-step pyrazole synthesis from an α,β-unsaturated ketone, involving the formation of an isoxazoline intermediate.[4]
Objective: To synthesize an isoxazoline derivative.
Materials:
-
α,β-Unsaturated ketone (1.0 eq)
-
Hydroxylamine hydrochloride (1.2 eq)
-
Ethanol
-
Sodium Hydroxide (NaOH)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
Procedure:
-
Dissolve the α,β-unsaturated ketone (1.0 eq) in ethanol in a round-bottom flask.
-
Add hydroxylamine hydrochloride (1.2 eq) and sodium hydroxide (1.2 eq) to the solution.
-
Heat the mixture to reflux for 2-3 hours.[4]
-
After cooling, the reaction mixture is poured into cold water.
-
The precipitated solid is filtered, washed with water, and dried.
Protocol 5: Hydrazine-Free Pyrazole Synthesis via 1,3-Dipolar Cycloaddition
This method avoids the use of any hydrazine derivative by employing the cycloaddition of a diazo compound with an alkyne.[6]
Objective: To synthesize a pyrazole via a [3+2] cycloaddition.
Materials:
-
Diazo compound (e.g., ethyl diazoacetate) (1.0 eq)
-
Alkyne (e.g., dimethyl acetylenedicarboxylate) (1.0-1.2 eq)
-
Round-bottom flask
-
Magnetic stirrer and hotplate (or oil bath)
Procedure:
-
In a round-bottom flask, the diazo compound (1.0 eq) and the alkyne (1.0-1.2 eq) are mixed.
-
For solvent-free conditions, the mixture is heated with stirring. The reaction temperature and time will vary depending on the substrates (e.g., 80-120 °C for several hours).
-
The reaction can be monitored by TLC or NMR.
-
Upon completion, the product can often be used without further purification. If necessary, purification can be achieved by column chromatography or recrystallization.[6]
Reaction Mechanisms and Workflows
The following diagrams illustrate the proposed reaction pathways for the synthesis of pyrazoles using hydrazine and its alternatives.
Figure 1: General mechanism of the Knorr pyrazole synthesis.
Figure 2: Proposed mechanism for pyrazole synthesis using semicarbazide.
Figure 3: Mechanism of 1,3-dipolar cycloaddition for pyrazole synthesis.
Conclusion
The synthesis of pyrazoles is a mature field, yet the drive for safer and more sustainable chemical practices continues to fuel innovation. Semicarbazide hydrochloride emerges as a particularly promising alternative to hydrazine, offering comparable or even superior yields under greener reaction conditions. Thiosemicarbazide and hydroxylamine hydrochloride provide pathways to functionalized pyrazole precursors, expanding the synthetic toolbox. For a complete departure from hydrazine-based reagents, 1,3-dipolar cycloaddition of diazo compounds presents an efficient and high-yielding strategy.
The choice of reagent will ultimately depend on the specific synthetic goals, desired substitution patterns, and the importance of adhering to green chemistry principles. This guide provides the necessary data and protocols to assist researchers in making an informed and responsible choice for their pyrazole synthesis endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of Ethyl 4,5-dimethyl-1H-pyrazole-3-carboxylate: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical compounds are paramount. This guide provides essential safety and logistical information for the proper disposal of Ethyl 4,5-dimethyl-1H-pyrazole-3-carboxylate, ensuring operational safety and regulatory compliance. In the absence of a specific Safety Data Sheet (SDS) for this exact compound, a conservative approach, treating it as hazardous chemical waste, is mandatory.
Hazard Assessment and Waste Profile
Due to its chemical structure as a pyrazole derivative, this compound should be handled as a potentially hazardous substance. Pyrazole derivatives are known for a wide range of biological activities and potential toxicities. Therefore, this compound must be disposed of as hazardous chemical waste. Under no circumstances should it be discharged into the sewer system or disposed of in regular trash.[1]
Key Hazards of Structurally Similar Compounds:
-
Skin Irritation: Causes skin irritation.[2]
-
Eye Irritation: Causes serious eye irritation.[2]
-
Respiratory Irritation: May cause respiratory irritation.[2]
Personal Protective Equipment (PPE)
When handling this compound for disposal, appropriate personal protective equipment must be worn to prevent exposure.
| PPE Category | Specific Requirements |
| Hand Protection | Wear appropriate protective gloves. |
| Eye/Face Protection | Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3][4] |
| Skin and Body Protection | Wear appropriate protective clothing to prevent skin exposure.[3][4] |
| Respiratory Protection | If handling powders or generating dust, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[5] |
Step-by-Step Disposal Protocol
The following procedure outlines the steps for the safe disposal of this compound.
-
Waste Collection:
-
Collect waste in a designated, compatible, and properly sealed hazardous waste container.[1] The container should be in good condition with a secure, tight-fitting lid.[1]
-
Ensure the container is clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the approximate quantity.[1]
-
Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.[6]
-
-
Storage:
-
Spill Management:
-
In case of a spill, prevent further leakage if it is safe to do so.[2]
-
For solid spills, carefully sweep up the material to avoid dust formation and place it into a suitable disposal container.[3][4]
-
For liquid spills, absorb with an inert material (e.g., sand, silica gel) and place it in a sealed container for disposal.[7]
-
Ensure adequate ventilation during cleanup.[2]
-
-
Disposal Request:
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.
-
The material will likely be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[1]
-
-
Contaminated Material Disposal:
-
Any materials, such as gloves, weighing paper, or absorbent pads, that come into direct contact with this compound must also be disposed of as hazardous waste.
-
Contaminated clothing should be removed immediately and washed before reuse.[2]
-
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling Ethyl 4,5-dimethyl-1H-pyrazole-3-carboxylate
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Ethyl 4,5-dimethyl-1H-pyrazole-3-carboxylate. The following procedures are based on established safety protocols for similar chemical compounds and are intended to ensure the safe handling and disposal of this substance in a laboratory setting.
I. Personal Protective Equipment (PPE)
The minimum required PPE for handling this compound is outlined below. This equipment is essential to protect against potential skin, eye, and respiratory irritation.[1][2][3][4]
| PPE Category | Item | Specification |
| Eye and Face Protection | Safety Glasses or Goggles | Safety glasses with side shields are the minimum requirement.[1][5] Chemical safety goggles are recommended for splash protection.[3][4] |
| Face Shield | Recommended when there is a significant risk of splashing.[3] | |
| Hand Protection | Gloves | Disposable nitrile gloves are the minimum requirement for incidental contact.[1] For prolonged handling, consider double gloving or using thicker, chemical-resistant gloves.[1] Always inspect gloves before use and remove them properly to avoid skin contact. |
| Body Protection | Lab Coat | A flame-retardant lab coat should be worn and kept buttoned to protect skin and clothing.[3][5] |
| Full-Length Pants and Closed-Toe Shoes | These are mandatory to protect the lower body and feet from potential spills.[1][5] | |
| Respiratory Protection | Respirator (if necessary) | Use a NIOSH-approved respirator (e.g., N95) if working in a poorly ventilated area or when the formation of dust is likely.[3] All handling of the powder should ideally be done in a chemical fume hood to minimize inhalation risk.[6] |
II. Operational Plan: Step-by-Step Handling Procedure
This section details the procedural steps for the safe handling of this compound, from preparation to the completion of the experimental work.
A. Preparation:
-
Hazard Assessment: Before beginning any work, conduct a thorough hazard assessment for the specific experiment.
-
Gather Materials: Ensure all necessary PPE, handling equipment (spatulas, weighing paper, etc.), and waste containers are readily available.
-
Fume Hood: All manipulations of the solid compound that could generate dust should be performed inside a certified chemical fume hood to ensure adequate ventilation.[6]
-
Don PPE: Put on all required personal protective equipment as detailed in the table above.
B. Handling:
-
Weighing and Transfer:
-
In Case of a Spill:
-
If a spill occurs, prevent further dispersion of the dust.
-
For small spills, gently sweep up the material using an inert absorbent material (e.g., sand or vermiculite) and place it in a sealed container for disposal.[6][8]
-
Avoid raising dust during cleanup.
-
Ensure the area is decontaminated after the spill is cleaned up.
-
-
First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[8][9]
-
Skin Contact: Remove contaminated clothing and wash the affected skin with plenty of soap and water. If skin irritation occurs, seek medical advice.[8][9]
-
Inhalation: Move the affected person to fresh air. If they feel unwell, call a poison control center or doctor.[9]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[7]
-
C. Storage:
-
Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[8]
-
Keep it away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[8]
III. Disposal Plan
Proper disposal of chemical waste is critical to ensure laboratory and environmental safety.
-
Waste Collection:
-
All disposable materials contaminated with this compound (e.g., gloves, weighing paper, absorbent materials from spills) should be placed in a designated, sealed hazardous waste container.
-
-
Chemical Waste:
-
Unused or waste this compound should be collected in a clearly labeled, sealed container.
-
-
Disposal Procedure:
-
Dispose of all waste in accordance with local, state, and federal regulations.
-
Ensure that the waste is handled by licensed waste carriers.[6]
-
IV. Visual Guides
The following diagrams illustrate the workflow for safe handling and the hierarchy of hazard controls.
References
- 1. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 2. PPE and Safety for Chemical Handling [acsmaterial.com]
- 3. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 4. westlab.com.au [westlab.com.au]
- 5. Video: Proper Use of Personal Protective Equipment PPE [jove.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. fishersci.com [fishersci.com]
- 9. aksci.com [aksci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
